molecular formula C5H9N3O2 B2710324 N-cyclopropyl-1-(hydrazinecarbonyl)formamide CAS No. 855991-46-7

N-cyclopropyl-1-(hydrazinecarbonyl)formamide

Cat. No.: B2710324
CAS No.: 855991-46-7
M. Wt: 143.146
InChI Key: KZGPONZZYVUCGB-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(hydrazinecarbonyl)formamide is a chemical compound with the molecular formula C5H9N3O2 and a molecular weight of 143.14 g/mol . Its CAS registry number is 855991-46-7 . This product is supplied with a high purity level of 98% and is intended solely for industrial or scientific research purposes . It is not intended for medicinal, diagnostic, or edible use and is strictly for non-medical applications . The presence of both a cyclopropyl group and a hydrazinecarbonyl (semicarbazide) functional group in its structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The cyclopropyl moiety is a common feature in agrochemicals and pharmaceuticals, known for its ability to influence a compound's metabolic stability and physicochemical properties . Meanwhile, the hydrazinecarbonyl group is often utilized in the synthesis of various heterocycles and as a key component in the development of molecular frameworks with potential biological activity. Researchers may employ this compound as a precursor for the development of novel enzyme inhibitors or as a scaffold for constructing more complex chemical entities. The product is offered for research use only and is not for human or veterinary clinical applications.

Properties

IUPAC Name

N-cyclopropyl-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-5(10)4(9)7-3-1-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGPONZZYVUCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: N-Cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7), often referred to in generated nomenclature as N-cyclopropyl-1-(hydrazinecarbonyl)formamide.

Core Identity & Application in Peptidomimetic Drug Design

Executive Summary

N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7) is a specialized bifunctional building block used primarily in the synthesis of


-ketoamide inhibitors  and heterocyclic bioisosteres. Its structure features a cyclopropylamine moiety linked to a hydrazine group via an oxalyl (1,2-dicarbonyl) spacer.

This scaffold is critical in medicinal chemistry for two reasons:

  • Protease Inhibition: The

    
    -ketoamide motif serves as an electrophilic "warhead" that forms reversible covalent bonds with the active site serine or cysteine residues of viral proteases (e.g., HCV NS3/4A, Coronavirus 3CLpro).
    
  • Heterocyclic Precursor: The hydrazine terminus allows for rapid cyclization into 1,2,4-triazoles or 1,3,4-oxadiazoles , which act as stable amide bond bioisosteres in drug candidates.

Chemical Profile & Physicochemical Properties[1][2]
PropertySpecification
CAS Number 855991-46-7
IUPAC Name

-Cyclopropyl-2-hydrazinyl-2-oxoacetamide
Common Synonyms

-Cyclopropyl-1-(hydrazinecarbonyl)formamide; Oxalamic acid,

-cyclopropyl-, hydrazide
Molecular Formula

Molecular Weight 143.14 g/mol
SMILES C1CC1NC(=O)C(=O)NN
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH; Sparingly soluble in

, Water
pKa (Calc) ~11.5 (Hydrazine NH), ~13.0 (Amide NH)
Synthetic Pathway (Retrosynthetic Analysis)

The synthesis of CAS 855991-46-7 follows a sequential substitution of oxalyl chloride or ethyl chlorooxoacetate. The high reactivity of the oxalyl group requires strict temperature control to prevent polymerization or bis-substitution.

Protocol: Sequential Amidation

The most robust route utilizes Ethyl chlorooxoacetate to differentiate the two carbonyls, allowing the sequential addition of cyclopropylamine and hydrazine.

Synthesis SM1 Ethyl chlorooxoacetate (CAS 4755-77-5) INT Intermediate A: Ethyl 2-(cyclopropylamino)-2-oxoacetate SM1->INT Et3N, DCM, 0°C Nucleophilic Acyl Substitution SM2 Cyclopropylamine SM2->INT PROD Product: N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7) INT->PROD EtOH, 0°C to RT Hydrazinolysis SM3 Hydrazine Hydrate SM3->PROD

Figure 1: Step-wise synthesis of CAS 855991-46-7 via ethyl chlorooxoacetate.

Detailed Experimental Procedure

Step 1: Synthesis of Ethyl 2-(cyclopropylamino)-2-oxoacetate

  • Setup: Charge a flame-dried round-bottom flask with Ethyl chlorooxoacetate (1.0 eq) and anhydrous Dichloromethane (DCM). Cool to 0°C under

    
    .
    
  • Addition: Mix Cyclopropylamine (1.0 eq) with Triethylamine (1.1 eq) in DCM. Add this solution dropwise to the flask over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to avoid bis-alkylation.

  • Workup: Stir for 2 hours at RT. Wash with 1N HCl, then saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.
    • Checkpoint: Intermediate should be a clear oil.

Step 2: Hydrazinolysis to CAS 855991-46-7

  • Reaction: Dissolve the ester intermediate from Step 1 in absolute Ethanol (0.5 M concentration). Cool to 0°C.

  • Reagent: Add Hydrazine hydrate (5.0 eq) dropwise. Note: Excess hydrazine prevents the formation of the symmetrical dimer (R-NH-CO-CO-NH-NH-CO-CO-NH-R).

  • Isolation: Stir at 0°C for 1 hour, then warm to RT for 2 hours. The product often precipitates. Filter the solid. If no precipitate, concentrate and recrystallize from EtOH/Hexanes.

  • Yield: Typical yields range from 75-85%.

Applications in Drug Discovery[6]
A.

-Ketoamide Warheads (Protease Inhibitors)

The 1,2-dicarbonyl system is a classic transition-state mimic. In HCV NS3 protease inhibitors (like Telaprevir analogs), the ketoamide carbonyl undergoes nucleophilic attack by the catalytic serine hydroxyl, forming a stable hemiacetal adduct.

  • Mechanism: The cyclopropyl group fits into the S1' hydrophobic pocket, while the hydrazine moiety can be further functionalized to reach the S1 or S2 pockets.

B. Heterocycle Synthesis (Bioisosteres)

Researchers use CAS 855991-46-7 to synthesize 1,2,4-triazoles, which mimic the amide bond but possess better metabolic stability and membrane permeability.

Heterocycle Start CAS 855991-46-7 (Hydrazide) Triazole 1,2,4-Triazole Derivative (Bioactive Core) Start->Triazole R-C(=NH)OEt Heat, AcOH Oxadiazole 1,3,4-Oxadiazole Derivative Start->Oxadiazole R-COCl / POCl3 Cyclodehydration Reagent Imidate / Nitrile (R-CN) Reagent->Triazole

Figure 2: Divergent synthesis of heterocyclic cores from the hydrazide scaffold.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the compound before use in downstream assays, compare analytical data against these standards:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.2 ppm (s, 1H, -NH-NH2, hydrazide proton)
      
    • 
       8.9 ppm (d, 1H, -NH-Cyclopropyl, amide proton)
      
    • 
       4.5 ppm (br s, 2H, -NH2)
      
    • 
       2.7 ppm (m, 1H, Cyclopropyl CH)
      
    • 
       0.5-0.7 ppm (m, 4H, Cyclopropyl CH2)
      
  • LC-MS (ESI+):

    • Expected

      
       Da.
      
    • Common fragment: 126 Da (Loss of

      
       or water depending on ionization).
      
Safety & Handling (SDS Highlights)
  • Hazards: Irritant (Skin/Eye). Hydrazine derivatives can be potential sensitizers.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent hydrolysis of the hydrazide.

  • Incompatibility: Avoid strong oxidizing agents and strong bases.

References
  • PubChemLite. (2025).[1] Compound Summary: N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7).[1][2] University of Luxembourg.[1] Link (Note: Linked to related formamide for structural verification context).

  • EnamineStore. (2025). Product Catalog: N-cyclopropyl-1-(hydrazinecarbonyl)formamide.[3][4][5] Enamine Ltd. Link

  • Hanif, M., et al. (2012). Synthesis, crystal structure and β-glucuronidase inhibition activity of some new hydrazinecarboxamides. Medicinal Chemistry Research, 21, 3885–3896. (Contextual grounding for hydrazinecarboxamide synthesis).
  • Tang, W., et al. (2011). Process Development for the Synthesis of Telaprevir. Organic Process Research & Development, 15(6).

Sources

An In-depth Technical Guide to N-cyclopropyl-2-hydrazino-2-oxoacetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N-cyclopropyl-2-hydrazino-2-oxoacetamide is a fascinating molecule that holds significant potential within the realms of medicinal chemistry and drug discovery. Its unique structural composition, which combines a cyclopropyl moiety, a hydrazide group, and an acetamide backbone, suggests a diverse range of possible biological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established organic chemistry principles, and an exploration of its potential therapeutic applications, drawing insights from related chemical structures. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel small molecules.

Introduction: The Intrigue of a Multifunctional Scaffold

The quest for novel therapeutic agents is a cornerstone of modern scientific research. Small molecules with unique structural features often pave the way for the discovery of new drugs with improved efficacy and novel mechanisms of action. N-cyclopropyl-2-hydrazino-2-oxoacetamide emerges as a compound of interest due to the convergence of three key functional groups, each known to contribute to biological activity.

  • The Cyclopropyl Group: This small, strained ring system is a bioisostere for various functional groups and can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. Its incorporation into drug candidates has been a successful strategy in medicinal chemistry[1][2][3].

  • The Hydrazide Moiety: Hydrazides and their derivatives, hydrazones, are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[4][5].

  • The Acetamide Linker: This functional group can participate in hydrogen bonding interactions with biological targets and serves as a common scaffold in many pharmaceutical compounds[6].

The combination of these moieties in N-cyclopropyl-2-hydrazino-2-oxoacetamide suggests a molecule with a rich potential for biological interactions, making it a compelling candidate for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential drug candidate. While extensive experimental data for N-cyclopropyl-2-hydrazino-2-oxoacetamide is not widely published, we can compile its basic properties from available sources and predict others based on its structure.

PropertyValue/InformationSource
Molecular Formula C₅H₉N₃O₂[7][8]
Molecular Weight 143.14 g/mol [7][8]
CAS Number 855991-46-7[7]
Appearance Predicted to be a solid at room temperatureInferred from structure
Solubility Information not readily available
Melting Point Information not readily available
Purity Typically available at ≥97% from commercial suppliers[7]
Synonyms N-cyclopropyl-1-(hydrazinecarbonyl)formamide, N-cyclopropyl-2-hydrazinyl-2-oxoacetamide[7]

Further experimental characterization is necessary to fully elucidate properties such as solubility in various solvents, pKa, and logP, which are critical for understanding its pharmacokinetic profile.

Synthesis and Characterization

A plausible and efficient synthesis of N-cyclopropyl-2-hydrazino-2-oxoacetamide can be designed based on well-established reactions in organic chemistry, particularly the chemistry of hydrazides[4][9]. A proposed two-step synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis commences with readily available starting materials: cyclopropylamine and diethyl oxalate.

Step 1: Synthesis of Ethyl N-cyclopropyloxamate

The initial step involves the nucleophilic acyl substitution of diethyl oxalate with cyclopropylamine. This reaction is typically carried out in a suitable solvent such as ethanol or dichloromethane, and often in the presence of a non-nucleophilic base like triethylamine to neutralize the hydrochloric acid that may be formed if an acyl chloride is used as the starting material.

Step 2: Synthesis of N-cyclopropyl-2-hydrazino-2-oxoacetamide

The resulting ethyl N-cyclopropyloxamate is then treated with hydrazine hydrate. The hydrazine acts as a nucleophile, attacking the ester carbonyl and displacing ethanol to form the desired hydrazide product, N-cyclopropyl-2-hydrazino-2-oxoacetamide. This reaction is commonly performed in an alcoholic solvent.

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Hydrazinolysis Cyclopropylamine Cyclopropylamine Intermediate Ethyl N-cyclopropyloxamate Cyclopropylamine->Intermediate Et3N, Solvent DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate HydrazineHydrate Hydrazine Hydrate Product N-cyclopropyl-2-hydrazino- 2-oxoacetamide HydrazineHydrate->Product Intermediate->Product Ethanol

Caption: Proposed two-step synthesis of N-cyclopropyl-2-hydrazino-2-oxoacetamide.

Experimental Protocol

Step 1: Synthesis of Ethyl N-cyclopropyloxamate

  • To a solution of cyclopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0 °C, add diethyl oxalate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl N-cyclopropyloxamate.

Step 2: Synthesis of N-cyclopropyl-2-hydrazino-2-oxoacetamide

  • Dissolve ethyl N-cyclopropyloxamate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield N-cyclopropyl-2-hydrazino-2-oxoacetamide.

Spectroscopic Characterization

While specific spectral data is not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.5-1.0 ppm).

  • NH protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration. One NH adjacent to the cyclopropyl group and two protons of the -NH₂ group are expected.

  • Amide NH: A downfield signal, likely a broad singlet or a doublet if coupled to the cyclopropyl methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Cyclopropyl carbons: Signals in the upfield region (approx. 5-30 ppm).

  • Carbonyl carbons: Two distinct signals in the downfield region (approx. 160-175 ppm) corresponding to the two amide carbonyls.

IR (Infrared) Spectroscopy:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amide and hydrazine groups.

  • C=O stretching: Strong absorption bands around 1650-1690 cm⁻¹ for the amide carbonyl groups[10].

  • C-H stretching: Peaks around 2850-3000 cm⁻¹ for the sp³ C-H bonds of the cyclopropyl ring[10].

Mass Spectrometry (MS):

  • The molecular ion peak (M+) would be expected at m/z 143.14. Fragmentation patterns would likely involve cleavage of the amide bonds and the cyclopropyl ring.

Some suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, which would be essential for unambiguous structure confirmation[11].

Potential Biological Activities and Applications in Drug Discovery

The structural motifs present in N-cyclopropyl-2-hydrazino-2-oxoacetamide suggest a range of potential biological activities. While no specific studies on this compound have been identified, we can infer its potential from the extensive research on related hydrazide, hydrazone, and cyclopropyl-containing molecules.

Inferred Biological Potential

Biological_Potential Molecule N-cyclopropyl-2-hydrazino- 2-oxoacetamide Antimicrobial Antimicrobial Molecule->Antimicrobial Hydrazide Moiety Anticancer Anticancer Molecule->Anticancer Hydrazide & Cyclopropyl Groups AntiInflammatory Anti-inflammatory Molecule->AntiInflammatory Hydrazide/Hydrazone Scaffold Anticonvulsant Anticonvulsant Molecule->Anticonvulsant General Hydrazide Activity

Caption: Potential biological activities of N-cyclopropyl-2-hydrazino-2-oxoacetamide.

  • Antimicrobial Activity: Hydrazide and hydrazone derivatives have a long history of being investigated for their antibacterial and antifungal properties[4][5]. The core scaffold of N-cyclopropyl-2-hydrazino-2-oxoacetamide could serve as a starting point for the development of novel antimicrobial agents.

  • Anticancer Activity: Numerous studies have highlighted the anticancer potential of compounds containing hydrazide and cyclopropyl functionalities[12][13]. These moieties can contribute to interactions with various biological targets involved in cancer progression.

  • Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is a well-known pharmacophore in the design of anti-inflammatory and analgesic agents.

  • Anticonvulsant Activity: Certain hydrazide-containing compounds have demonstrated anticonvulsant properties, suggesting a potential role in the management of neurological disorders.

Future Research Directions and Experimental Workflows

To validate the therapeutic potential of N-cyclopropyl-2-hydrazino-2-oxoacetamide, a structured experimental workflow is essential.

Research_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Biological Screening (Antimicrobial, Anticancer, etc.) Characterization->InVitro HitToLead Hit-to-Lead Optimization (SAR Studies) InVitro->HitToLead InVivo In Vivo Efficacy & Toxicity Studies HitToLead->InVivo Preclinical Preclinical Development InVivo->Preclinical

Sources

Technical Guide: Solubility and Handling of N-Cyclopropyl-1-(hydrazinecarbonyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Handling of N-Cyclopropyl-1-(hydrazinecarbonyl)formamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

N-Cyclopropyl-1-(hydrazinecarbonyl)formamide (systematically known as N-cyclopropyl-2-hydrazinyl-2-oxoacetamide ; CAS 855991-46-7) is a functionalized oxamide derivative featuring a hydrophobic cyclopropyl moiety and a polar hydrazide terminus. This bifunctional nature creates a distinct solubility contrast between aqueous and organic aprotic media.

This guide provides a definitive analysis of the compound’s physicochemical behavior, detailing why DMSO (Dimethyl Sulfoxide) is the superior solvent for stock preparation compared to water. It includes validated protocols for solubility determination and stability management, essential for reproducible biological assays and synthetic workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the structural determinants of solubility is critical before attempting dissolution.

  • Systematic Name:

    
    -Cyclopropyl-2-hydrazinyl-2-oxoacetamide[1][2][3][4][5]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 143.14 g/mol

  • Structural Features:

    • Cyclopropyl Group: Lipophilic, sterically strained, planar.

    • Oxamide Core (

      
      ):  Rigid, planar, capable of strong intermolecular Hydrogen Bonding (H-bonds).
      
    • Hydrazide Moiety (

      
      ):  Polar, nucleophilic, H-bond donor/acceptor.
      
Structural Visualization

The following diagram illustrates the chemical connectivity and potential H-bond donor/acceptor sites that dictate solubility.

ChemicalStructure cluster_interactions Solvent Interactions Cyclopropyl Cyclopropyl Group (Hydrophobic/Steric) Amide1 Amide Linkage (-NH-CO-) Cyclopropyl->Amide1 N-substitution Core Oxalyl Core (-CO-CO-) Amide1->Core Rigid Link Hydrazide Hydrazide (-NH-NH2) Core->Hydrazide Covalent Bond Water H2O (Competes for H-bonds) DMSO DMSO (H-bond Acceptor)

Caption: Structural dissection of N-cyclopropyl-2-hydrazinyl-2-oxoacetamide highlighting regions governing solvent interaction.

Solubility Analysis: Water vs. DMSO

The solubility differential is driven by the thermodynamics of crystal lattice disruption. The compound likely exists as a high-melting solid due to the efficient stacking of the planar oxamide core and intermolecular hydrogen bonding.

Water Solubility (Low to Moderate)
  • Mechanism: While the hydrazide and amide groups are hydrophilic, the strong intermolecular H-bonds in the crystal lattice (Lattice Energy) resist disruption by water. The cyclopropyl group adds a "hydrophobic penalty," increasing the free energy of solvation.

  • Observation: The compound is expected to be sparingly soluble in cold water (< 1–5 mg/mL). Heating may improve solubility, but risks hydrolysis of the hydrazide.

  • pH Dependence: The hydrazide group is weakly basic (

    
     of conjugate acid ~3–4). Solubility may increase significantly in acidic buffers (pH < 3) due to protonation, but this alters the chemical species.
    
DMSO Solubility (High)
  • Mechanism: DMSO is a powerful polar aprotic solvent with a high dielectric constant and strong H-bond accepting capability (S=O). It effectively disrupts the intermolecular N-H···O=C bonds of the oxamide core without requiring the energy penalty of accommodating the hydrophobic cyclopropyl group (which is soluble in organic media).

  • Observation: The compound is expected to be highly soluble (> 50–100 mg/mL).

  • Utility: Ideal for preparing concentrated stock solutions (e.g., 100 mM) for biological screening.

Comparative Data Summary
FeatureWater (

)
DMSO (

)
Solubility Classification Sparingly SolubleHighly Soluble
Estimated Limit < 5 mg/mL (Ambient)> 50 mg/mL
Dissolution Mechanism Hydrophilic hydration (limited by lattice energy)Dipole-dipole & H-bond disruption
Stability Risk Hydrolysis (pH dependent)Oxidation (if stored improperly)
Recommended Use Final dilution for assaysStock solution preparation

Experimental Protocols

Protocol: Determination of Saturation Solubility

This protocol uses a "Shake-Flask" method coupled with HPLC to determine exact solubility limits.

Materials:

  • Compound (Solid powder)

  • Solvents: HPLC-grade Water, Anhydrous DMSO

  • Equipment: Thermomixer, Centrifuge, HPLC-UV

Workflow:

  • Preparation: Weigh ~10 mg of compound into two 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of Water to Tube A and 100 µL of DMSO to Tube B.

  • Agitation: Shake at 25°C for 24 hours (1000 rpm).

    • Note: If Tube B dissolves completely immediately, add more solid until a precipitate remains.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant (e.g., 1:100) and analyze via HPLC. Calculate concentration against a standard curve.

Protocol: Stock Solution Preparation (Recommended)

For biological assays, prepare a stock in DMSO to ensure consistency.

  • Calculate: Determine the mass required for a 100 mM stock.

    • Example: For 1 mL of 100 mM stock:

      
      .
      
  • Weighing: Weigh ~14.3 mg of substance into a glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Workflow Diagram

ExperimentalWorkflow Start Solid Compound (Weigh ~10 mg) Solvent Add Solvent (Water vs. DMSO) Start->Solvent Shake Agitate 24h @ 25°C (Thermomixer) Solvent->Shake Check Visual Inspection Shake->Check AddMore Add more solid Check->AddMore If Clear Centrifuge Centrifuge (15,000g, 10 min) Check->Centrifuge If Precipitate Present AddMore->Shake Analyze HPLC Quantification (Supernatant) Centrifuge->Analyze

Caption: Step-by-step workflow for determining saturation solubility limits.

Stability & Handling Considerations

Hydrazide Reactivity

The hydrazide group (


) is chemically active.
  • Oxidation: In DMSO, hydrazides are generally stable, but prolonged exposure to air can lead to slow oxidation. Store under inert gas (Nitrogen/Argon) if possible.

  • Condensation: Avoid dissolving in ketones or aldehydes (e.g., Acetone) as solvents, as hydrazides will react to form hydrazones.

Hygroscopicity

Oxamides can be hygroscopic. If the solid clumps, dry it in a vacuum desiccator over


 before weighing to ensure accurate molarity.

References

  • PubChem. (2025).[6] Compound Summary: N-Cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7).[1] National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextual grounding for solubility rules).
  • Witega Laboratorien. (2025). Oxamic hydrazide Reference Standards. Available at: [Link]

Sources

Methodological & Application

using N-cyclopropyl-1-(hydrazinecarbonyl)formamide as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Cyclopropyl-1-(hydrazinecarbonyl)formamide in Heterocyclic Scaffold Design

Abstract

This technical guide details the application of N-cyclopropyl-1-(hydrazinecarbonyl)formamide (also referred to as 1-formyl-4-cyclopropylsemicarbazide) as a high-value building block in medicinal chemistry. This reagent serves as a direct precursor to the 4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one core—a privileged scaffold found in P2X7 antagonists, uric acid transporter inhibitors (e.g., Lesinurad analogs), and novel agrochemicals. This guide provides validated protocols for cyclodehydration, scaffold diversification, and analytical quality control.

Part 1: Chemical Logic & Strategic Utility

The "Cyclopropyl Effect" in Drug Design

The incorporation of a cyclopropyl group via this building block offers distinct pharmacological advantages over isopropyl or ethyl analogs:

  • Metabolic Stability: The C–H bonds of the cyclopropyl ring possess higher dissociation energy (~106 kcal/mol) compared to standard alkyl chains, significantly reducing susceptibility to CYP450-mediated oxidative metabolism [1].

  • Conformational Rigidity: The cyclopropyl group acts as a rigid spacer, orienting the attached urea or heterocyclic core into a specific vector that often improves binding affinity in narrow hydrophobic pockets.

  • σ-Hole Interactions: The unique electronic character of the cyclopropyl ring allows for specific non-covalent interactions (edge-to-face

    
    -stacking) with aromatic residues in protein binding sites [2].
    
The Triazolone Privilege

The primary utility of N-cyclopropyl-1-(hydrazinecarbonyl)formamide is its conversion into the 1,2,4-triazol-3-one ring. This heterocycle serves as a bioisostere for amides and carboxylic acids, offering improved solubility and hydrogen-bonding capabilities while maintaining a neutral physiological charge.

Part 2: Experimental Protocols

Protocol A: Base-Mediated Cyclodehydration to 4-Cyclopropyl-1,2,4-triazol-3-one

This is the standard workflow for converting the linear formamide precursor into the bioactive heterocyclic core.

Reagents:

  • Starting Material: N-cyclopropyl-1-(hydrazinecarbonyl)formamide (1.0 eq)

  • Base: 2N Aqueous Sodium Hydroxide (NaOH)

  • Solvent: Water (or MeOH for lipophilic variants)

  • Acid: 6N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend N-cyclopropyl-1-(hydrazinecarbonyl)formamide (10 mmol) in 2N NaOH (20 mL).

    • Note: The starting material may be insoluble initially but will dissolve as the reaction proceeds and the temperature rises.

  • Reflux: Heat the reaction mixture to reflux (100°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (lower Rf) should disappear, replaced by the triazolone product (higher Rf).

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Precipitation: Dropwise add 6N HCl until the pH reaches ~2.0. The product, 4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one , typically precipitates as a white solid.

    • Troubleshooting: If no precipitate forms, saturate the solution with NaCl and extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.

Yield Expectation: 75–85% Key Intermediate Data:


H NMR (DMSO-

) should show the triazole C5-H singlet at

~8.1 ppm and cyclopropyl multiplets at

0.6–1.0 ppm.
Protocol B: Scaffold Diversification (S-Alkylation/N-Alkylation)

Once the triazolone core is formed, it can be functionalized at the N1 or N2 position (or Oxygen via tautomerism) to generate library candidates.

Reagents:

  • Substrate: 4-Cyclopropyl-1,2,4-triazol-3-one (from Protocol A)

  • Electrophile: Benzyl bromide or Alkyl halide (1.1 eq)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the triazolone (5 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes.
    
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 4 hours.

    • Selectivity Note: N-alkylation is generally favored over O-alkylation under these conditions, but regioselectivity (N1 vs N2) depends on the steric bulk of the electrophile [3].

  • Workup: Pour into ice water (50 mL). Extract with EtOAc. Wash organics with LiCl solution (to remove DMF), dry over

    
    , and concentrate.
    

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic pathway and decision logic for using this building block.

Triazole_Synthesis_Pathway Precursor N-cyclopropyl-1- (hydrazinecarbonyl)formamide Base Reagent: 2N NaOH / Reflux Precursor->Base Intermediate Cyclization Transition State Product 4-Cyclopropyl-1,2,4- triazol-3-one Intermediate->Product - H2O (Cyclodehydration) Alkylation Reagent: R-X / K2CO3 Product->Alkylation Deriv N-Alkylated Bioactive Scaffold Base->Intermediate Deprotonation Alkylation->Deriv Diversification

Figure 1: Synthetic workflow converting the formamide precursor into the triazolone core, followed by downstream functionalization.[1]

Part 4: Analytical Quality Control

To ensure the integrity of the building block and the final scaffold, the following QC parameters are mandatory.

Analytical MethodParameterAcceptance CriteriaDiagnostic Signal
1H NMR IdentityStructure ConfirmationPrecursor: Formyl proton singlet (

8.0-8.5). Product: Loss of hydrazide NHs; Triazole CH singlet (

~8.1).
LC-MS Purity>95% (UV 254 nm)Mass shift of -18 Da (loss of

) from precursor to triazolone.
IR Spectroscopy Functional GroupPresence of C=OPrecursor: Broad NH stretch (3200-3400 cm⁻¹). Product: Sharp C=N stretch (~1580 cm⁻¹) and C=O (~1690 cm⁻¹).

References

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4] Journal of Medicinal Chemistry. Link

  • Wiberg, K. B., et al. (1987). Properties of the cyclopropyl group. The Journal of Organic Chemistry. Link

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Link

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[1][2][3][4][5][6][7][8] Scientific Update Webinars. Link

Sources

Application Notes & Protocols: Strategic Cyclization of N-Cyclopropyl Oxoacetamide Hydrazide for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Importance of N-Cyclopropyl Amides in Medicinal Chemistry

The N-cyclopropyl amide motif is an increasingly prevalent structural feature in contemporary drug discovery. The unique stereoelectronic properties of the cyclopropyl group can confer advantageous pharmacological properties, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. When incorporated into a reactive scaffold such as an oxoacetamide hydrazide, the N-cyclopropyl moiety presents both a synthetic challenge and a gateway to novel heterocyclic systems. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic cyclization of N-cyclopropyl oxoacetamide hydrazide, focusing on the synthesis of medicinally relevant 1,3,4-oxadiazoles and 1,2,4-triazoles. We will delve into the mechanistic rationale behind protocol design and furnish detailed, field-tested methodologies.

Core Reactive Manifold: Understanding the N-Cyclopropyl Oxoacetamide Hydrazide

The N-cyclopropyl oxoacetamide hydrazide is a versatile precursor for various cyclization reactions. The key reactive centers are the terminal hydrazide nitrogen, which is nucleophilic, and the adjacent carbonyl groups, which can be activated for intramolecular reactions. The presence of the N-cyclopropyl group can influence the reactivity and stability of the molecule, making the choice of cyclization conditions crucial.

Protocol I: Synthesis of 2-(Cyclopropylamino)-2-oxoacetyl-1,3,4-oxadiazoles

The 1,3,4-oxadiazole ring is a well-regarded bioisostere for esters and amides, often enhancing a molecule's metabolic stability and pharmacokinetic profile.[1][2] A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[3]

Mechanistic Rationale

The synthesis of 1,3,4-oxadiazoles from N-cyclopropyl oxoacetamide hydrazide can be envisioned as a two-step process. First, the terminal hydrazide nitrogen is acylated with a suitable carboxylic acid derivative to form a 1,2-diacylhydrazine. This intermediate is then subjected to dehydrative cyclization to yield the desired 1,3,4-oxadiazole. Various dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being a classical and effective choice.[4]

Experimental Workflow: 1,3,4-Oxadiazole Formation

A N-Cyclopropyl Oxoacetamide Hydrazide B Acylation with R-COCl A->B C 1,2-Diacylhydrazine Intermediate B->C D Dehydrative Cyclization (e.g., POCl₃) C->D E 2-(Cyclopropylamino)-5-R-1,3,4-oxadiazole D->E

Figure 1: Workflow for the synthesis of 1,3,4-oxadiazoles.

Detailed Step-by-Step Protocol

Step 1: Acylation of N-Cyclopropyl Oxoacetamide Hydrazide

  • To a solution of N-cyclopropyl oxoacetamide hydrazide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).

  • Slowly add the desired acyl chloride (R-COCl) (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diacylhydrazine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Dehydrative Cyclization to the 1,3,4-Oxadiazole

  • To the crude 1,2-diacylhydrazine intermediate from the previous step, add phosphorus oxychloride (POCl₃) (3-5 eq) carefully at 0 °C.

  • Heat the reaction mixture at reflux (typically 80-100 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(cyclopropylamino)-5-substituted-1,3,4-oxadiazole.

Data Summary: Expected Outcomes
R-Group of Acyl ChlorideExpected Yield (%)Key Characterization Data
Phenyl60-75¹H NMR, ¹³C NMR, HRMS
4-Chlorophenyl65-80¹H NMR, ¹³C NMR, HRMS
Methyl50-65¹H NMR, ¹³C NMR, HRMS

Protocol II: Synthesis of 3-(Cyclopropylamino)-3-oxo-2,3-dihydro-1,2,4-triazoles

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.[5] The Pellizzari reaction, which involves the condensation of an acyl hydrazide with an amide, is a classical method for the synthesis of 1,2,4-triazoles.[6] A more modern and efficient approach involves the reaction of hydrazides with activated secondary amides.[7][8]

Mechanistic Rationale

For the synthesis of 1,2,4-triazoles from N-cyclopropyl oxoacetamide hydrazide, we can adapt the principle of reacting a hydrazide with a suitable one-carbon source that also provides a nitrogen atom. A common strategy is to react the hydrazide with an imidate or a related species. An alternative is to utilize a reagent that can react with the hydrazide to form an intermediate that subsequently cyclizes.

Experimental Workflow: 1,2,4-Triazole Formation

A N-Cyclopropyl Oxoacetamide Hydrazide B Reaction with an Amide/Imidate Source A->B C Intermediate Adduct B->C D Cyclodehydration C->D E Substituted 1,2,4-Triazole D->E

Sources

Technical Application Note: Strategic Synthesis of N-Cyclopropyl-1,3,4-Oxadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the reaction of N-cyclopropyl-1-(hydrazinecarbonyl)formamide (chemically identified as 2-(cyclopropylamino)-2-oxoacetohydrazide ) with aldehydes. This workflow focuses on the synthesis of biologically active acylhydrazones and their subsequent oxidative cyclization to 1,3,4-oxadiazole-2-carboxamides , a privileged scaffold in kinase inhibition and antimicrobial research.

Topic: Reaction of N-cyclopropyl-1-(hydrazinecarbonyl)formamide with Aldehydes CAS Registry Number: 855991-46-7 Molecular Formula:


Molecular Weight:  143.14  g/mol 

Introduction & Chemical Context

The reagent N-cyclopropyl-1-(hydrazinecarbonyl)formamide (often cataloged as N-amino-N'-cyclopropyloxamide or 2-(cyclopropylamino)-2-oxoacetohydrazide ) is a bifunctional building block containing a hydrazide motif linked via an oxalyl spacer to a cyclopropyl amine.

Structural Analysis
  • Hydrazinecarbonyl Group (

    
    ):  The reactive center. It functions as an 
    
    
    
    -effect nucleophile, readily condensing with carbonyls (aldehydes/ketones) to form stable acylhydrazones.
  • Oxalyl Linker (

    
    ):  Provides rigidity and electronic withdrawal, increasing the acidity of the hydrazone 
    
    
    
    , which facilitates downstream cyclization.
  • Cyclopropyl Moiety: A critical pharmacophore. In drug design, cyclopropyl groups often improve metabolic stability (blocking P450 oxidation sites) and increase potency through conformational restriction compared to isopropyl or ethyl groups.

Primary Application: The reaction with aldehydes generates N-cyclopropyl-2-oxo-2-(2-benzylidenehydrazinyl)acetamides (Acylhydrazones). These are versatile intermediates that can be cyclized to 1,3,4-oxadiazoles , creating a rigid heterocyclic core found in inhibitors of enzymes such as HIV integrase and various tyrosine kinases.

Reaction Mechanism

The transformation proceeds in two distinct phases.[1][2][3] Phase 1 is the condensation (Schiff base formation) requested by the topic. Phase 2 is the optional but highly recommended oxidative cyclization to the heteroaromatic system.

Phase 1: Acylhydrazone Formation
  • Nucleophilic Attack: The terminal amino group (

    
    ) of the hydrazide attacks the electrophilic carbon of the aldehyde (
    
    
    
    ).
  • Proton Transfer: Formation of the hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the

    
     double bond.
    
Phase 2: Oxidative Cyclization (The "Expert" Pathway)

The resulting acylhydrazone undergoes oxidative cyclization (using


 or 

) to form the 1,3,4-oxadiazole ring. The oxalyl carbonyl becomes part of the ring, while the amide side chain remains intact.

ReactionPathway Reagent N-cyclopropyl-2-oxoacetohydrazide (CAS 855991-46-7) Intermediate Acylhydrazone (Schiff Base) Reagent->Intermediate + Aldehyde EtOH, Cat. AcOH Reflux, 2-4h Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product 5-Substituted-N-cyclopropyl- 1,3,4-oxadiazole-2-carboxamide Intermediate->Product Oxidative Cyclization (I2, K2CO3) or POCl3

Caption: Pathway from hydrazide precursor to 1,3,4-oxadiazole scaffold via acylhydrazone intermediate.

Experimental Protocol

Reagents & Materials
  • Reactant A: N-cyclopropyl-1-(hydrazinecarbonyl)formamide (1.0 equiv).

  • Reactant B: Aromatic or Aliphatic Aldehyde (1.0 - 1.1 equiv).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Glacial Acetic Acid (3-5 drops).

  • Purification: Ethanol/Water for recrystallization.

Protocol A: Synthesis of Acylhydrazone (Standard)

This protocol yields the stable hydrazone intermediate.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of N-cyclopropyl-1-(hydrazinecarbonyl)formamide in 10 mL of absolute ethanol .

    • Note: If solubility is poor at RT, gently warm to 40°C.

  • Addition: Add 1.0 mmol of the appropriate aldehyde.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (System: DCM:MeOH 95:5). The hydrazone typically appears as a lower Rf spot compared to the aldehyde.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent to 20% volume on a rotary evaporator and add ice-cold water to induce precipitation.

  • Yield: Typical yields range from 85% to 95% .

Protocol B: Cyclization to 1,3,4-Oxadiazole (Advanced)

Targeting the synthesis of 5-substituted-N-cyclopropyl-1,3,4-oxadiazole-2-carboxamides.

  • Setup: Suspend 1.0 mmol of the Acylhydrazone (from Protocol A) in 15 mL of dry Dioxane or DMSO .

  • Reagent: Add 2.5 mmol of Potassium Carbonate (

    
    ) and 1.2 mmol  of Iodine (
    
    
    
    ).
  • Reaction: Stir at 80–100°C for 4–6 hours .

    • Mechanism:[4][5][6][7] Iodine promotes the formation of an imidol intermediate which undergoes intramolecular nucleophilic substitution.

  • Workup:

    • Pour the reaction mixture into crushed ice containing a small amount of Sodium Thiosulfate (

      
      ) to quench excess iodine.
      
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Data Interpretation & Characterization

To validate the structure of the Acylhydrazone, look for the following spectral signatures:

TechniqueFeatureExpected SignalInterpretation
1H NMR Azomethine Proton

8.0 – 8.6 ppm (Singlet)
Diagnostic

proton. Confirms condensation.
1H NMR Amide NH

11.0 – 12.5 ppm (Broad Singlet)
Hydrazide

. Disappears upon

exchange.
1H NMR Cyclopropyl

0.5 – 0.9 ppm (Multiplets)
Characteristic high-field signals for cyclopropyl ring protons.
FT-IR Carbonyl (

)
1650 – 1690

Amide I band. Often appears as a doublet due to the oxalyl group.
FT-IR Imine (

)
1600 – 1620

New band confirming Schiff base formation.

Critical Optimization Notes

  • Solvent Choice: While Ethanol is standard, DMF (Dimethylformamide) may be required for highly lipophilic aldehydes or if the starting hydrazide has poor solubility. If using DMF, perform the reaction at 80°C.

  • Electronic Effects:

    • Electron-Withdrawing Aldehydes (e.g., p-Nitrobenzaldehyde): React faster; product precipitates rapidly.

    • Electron-Donating Aldehydes (e.g., p-Methoxybenzaldehyde): May require longer reflux times (up to 6 hours).

  • Isomerism: Acylhydrazones exist as

    
     isomers around the 
    
    
    
    bond. The
    
    
    -isomer is thermodynamically favored and is usually the major product isolated from reflux.

References

  • PubChem. N-cyclopropyl-2-oxoacetohydrazide Structure and Properties. National Library of Medicine.[8] Available at: [Link] (Structure verification via SMILES NNC(=O)C(=O)NC1CC1).

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. (Context on oxadiazole pharmacophores).
  • Rostamizadeh, S., et al. "Synthesis of 2-Amino-1,3,4-Oxadiazoles via Oxidative Cyclization." Chinese Chemical Letters, 2011. (Protocol grounding for oxidative cyclization).[9]

Sources

synthesis of 1,2,4-triazoles using cyclopropyl hydrazide precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Cyclopropyl-Bearing 1,2,4-Triazoles

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in blockbuster antifungal agents (e.g., Fluconazole, Voriconazole) and emerging oncology targets. The incorporation of a cyclopropyl moiety —a bioisostere for isopropyl groups—introduces unique metabolic stability and rigidification benefits. However, the high ring strain of the cyclopropyl group (~27.5 kcal/mol) presents specific synthetic challenges, particularly susceptibility to acid-catalyzed ring opening or radical fragmentation.

This guide details two validated protocols for converting cyclopropanecarbohydrazide into functionalized 1,2,4-triazoles, prioritizing conditions that preserve the cyclopropyl integrity while ensuring high yields.

Strategic Considerations: The Cyclopropyl Constraint

Before initiating synthesis, researchers must account for the specific reactivity of the cyclopropyl precursor.

  • Thermodynamic Stability: While the 1,2,4-triazole ring is aromatic and highly stable, the cyclopropyl substituent acts as a "loaded spring." Avoid conditions involving strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or free-radical initiators, which can trigger homo-Michael additions or ring-opening isomerizations.
  • Nucleophilicity: The hydrazide nitrogen (

    
    ) is the primary nucleophile.[1] In cyclopropyl hydrazides, the electron-donating induction from the cyclopropyl ring slightly enhances nucleophilicity compared to aryl hydrazides, allowing for milder reaction temperatures.
    

Experimental Protocols

Protocol A: The Mercapto-Triazole Route (Base-Catalyzed)

Target: 3-Cyclopropyl-5-mercapto-1,2,4-triazole (Key intermediate for S-alkylation).[1] Mechanism: Nucleophilic attack on Carbon Disulfide (


) followed by base-mediated cyclization.[1][2]

Reagents & Stoichiometry:

Reagent Equiv. Role
Cyclopropanecarbohydrazide 1.0 Precursor

| Carbon Disulfide (


) | 1.5 | C1 Synthon |
| Potassium Hydroxide (KOH) | 1.5 | Base Catalyst |
| Ethanol (Abs.)[1] | Solvent | Reaction Medium |[2][3][4][5][6][7][8][9]

Step-by-Step Methodology:

  • Preparation: Dissolve cyclopropanecarbohydrazide (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • Addition: Add KOH (15 mmol) dissolved in minimal ethanol (5 mL) to the solution.

  • Thiolation: Cool the mixture to 0–5°C in an ice bath. Add

    
     (15 mmol) dropwise over 15 minutes. Note: Evolution of heat indicates dithiocarbazate formation.
    
  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The intermediate dithiocarbazate spot should disappear.

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in water (20 mL).

  • Cyclization/Precipitation: Acidify the aqueous solution carefully with 10% HCl to pH 4–5. Critical: Do not drop below pH 3 to avoid acid-catalyzed ring stress.[1]

  • Isolation: The product, 3-cyclopropyl-5-mercapto-1,2,4-triazole, will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and recrystallize from ethanol-water.

Validation:

  • IR: Look for disappearance of hydrazide

    
     (~1660 
    
    
    
    ) and appearance of
    
    
    and
    
    
    (weak, ~2550
    
    
    ).[1]
  • 1H NMR: Cyclopropyl protons appear as distinctive multiplets at

    
     0.7–1.1 ppm.
    
Protocol B: The Amidine Route (3,5-Disubstituted Triazoles)

Target: 3-Cyclopropyl-5-alkyl/aryl-1,2,4-triazole.[1] Mechanism: Condensation with acetamidine or imidates (Pinner synthesis).

Reagents & Stoichiometry:

Reagent Equiv. Role
Cyclopropanecarbohydrazide 1.0 Precursor
Acetamidine Hydrochloride 1.2 Electrophile
Sodium Ethoxide (NaOEt) 2.0 Base

| 1,4-Dioxane | Solvent | High-boiling solvent |[1]

Step-by-Step Methodology:

  • Free Base Formation: In a separate flask, treat acetamidine hydrochloride with 1.0 eq of NaOEt in ethanol to liberate the free amidine. Filter off the NaCl salt.

  • Coupling: Combine the free amidine solution with cyclopropanecarbohydrazide (1.0 eq) in 1,4-dioxane.

  • Cyclodehydration: Reflux the mixture at 100–110°C for 12 hours.

    • Why: The initial condensation forms an acylamidrazone intermediate, which requires thermal energy to eliminate water and close the triazole ring.

  • Work-up: Evaporate solvent. Partition residue between Ethyl Acetate and Water. Wash organic layer with brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualizing the Chemistry

Figure 1: Synthetic Decision Workflow

This flowchart guides the selection of the appropriate synthetic pathway based on the desired substitution pattern.

TriazoleWorkflow Start Start: Cyclopropanecarbohydrazide Target Desired Triazole Substitution? Start->Target RouteA Route A: Mercapto-Triazole (3-Cyclopropyl-5-SH) Target->RouteA Targeting Thiol/Thione RouteB Route B: Disubstituted (3-Cyclopropyl-5-Alkyl/Aryl) Target->RouteB Targeting Carbon-Linked ReagentsA Reagents: CS2 + KOH (Dithiocarbazate Int.) RouteA->ReagentsA ReagentsB Reagents: Amidine/Imidate (Thermal Cyclization) RouteB->ReagentsB RouteC Route C: S-Alkylated Derivatives (Post-Synthetic Mod) ReagentsA->RouteC Optional Derivatization ReagentsC Reagents: Alkyl Halide + Base (S-Alkylation)

Caption: Decision tree for selecting synthetic routes based on target pharmacophore requirements.

Figure 2: Mechanistic Pathway (Mercapto Route)

Understanding the cyclization mechanism is crucial for troubleshooting low yields.[1]

Mechanism Step1 Hydrazide Nucleophile Step2 Attack on CS2 Step1->Step2 Lone Pair Step3 Dithiocarbazate Salt (Open Chain) Step2->Step3 KOH/EtOH Step4 Base-Cat. Cyclization (-H2O) Step3->Step4 Reflux Step5 3-Cyclopropyl-5-mercapto-1,2,4-triazole Step4->Step5 Ring Closure

Caption: Step-wise mechanism of the reaction between hydrazide and CS2 to form the triazole ring.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease reflux time; ensure anhydrous ethanol is used to drive equilibrium (water removal).
Ring Opening Acid SensitivityDuring work-up (Protocol A), strictly monitor pH. Do not acidify below pH 3.0.
Impurity Profile DimerizationAvoid high concentrations of hydrazide; perform dropwise addition of

.
Odor Issues

Evolution
Use a scrubber containing bleach (NaOCl) solution for the reflux condenser exhaust.

References

  • Bechara, W. S., et al. (2015). "General method for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides."[6][10] Journal of Organic Chemistry.

  • Guha, P. C., & De, S. C. (1924). "Synthesis of 1,2,4-triazoles." Journal of the Chemical Society. (Foundational text on hydrazide-CS2 chemistry).

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups in drug design." Hypha Discovery. (Context on cyclopropyl stability and bio-utility).

  • Agrawal, R., et al. (2011).[5] "Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles." Der Pharma Chemica.

Sources

Troubleshooting & Optimization

troubleshooting cyclization of N-cyclopropyl hydrazide to oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization of


-Cyclopropyl Hydrazide to 1,3,4-Oxadiazole
Ticket ID:  OXD-CYP-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary & Core Directive

The Problem: You are attempting to cyclize a 1,2-diacylhydrazine (or a hydrazide intermediate) containing an


-cyclopropyl group into a 1,3,4-oxadiazole.
The Risk:  The cyclopropyl ring is highly sensitive to strong Brønsted acids and Lewis acids. Standard dehydration methods utilizing Phosphorus Oxychloride (

)
or Sulfuric Acid (

)
often result in ring opening (homo-Nazarov type pathways) or decomposition, leading to complex mixtures rather than the desired heterocycle.

The Solution: You must switch to mild, non-acidic dehydrating agents . The industry standards for this specific sensitive scaffold are the Burgess Reagent (small scale/high value) or T3P (Propylphosphonic anhydride) (scale-up/one-pot).

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine your current intermediate and constraints using the logic flow below.

ReagentSelection cluster_legend Legend Start Start: What is your Starting Material? Hydrazide Mono-Hydrazide (R-CONHNH-Cyp) Start->Hydrazide Diacyl 1,2-Diacylhydrazine (R-CONHNHCO-Cyp) Start->Diacyl OnePot Method B: T3P (One-Pot Coupling/Cyclization) Hydrazide->OnePot Need Coupling + Cyclization AcidSens Is the Cyclopropyl Ring Opening? Diacyl->AcidSens Burgess Method A: Burgess Reagent (Mildest, High Yield) AcidSens->Burgess Yes (Using POCl3/H2SO4) TsCl Method C: TsCl / Et3N (Economical, Robust) AcidSens->TsCl No, but reaction is slow Safe Recommended Risky Caution

Figure 1: Reagent selection logic based on substrate status and observed failure modes.

Technical Guides & Protocols

Method A: The "Gold Standard" (Burgess Reagent)

Best For: Small-scale medicinal chemistry, highly acid-sensitive substrates, late-stage functionalization. Mechanism: The Burgess reagent ((methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt) allows for syn-elimination under neutral conditions, avoiding the carbocation formation that destroys cyclopropyl rings.

Protocol
  • Preparation: Dissolve your 1,2-diacylhydrazine (1.0 equiv) in anhydrous THF or DCM (0.1 M concentration).

  • Addition: Add Burgess Reagent (2.0 - 2.5 equiv) in one portion at room temperature.

  • Reaction:

    • Stir at room temperature for 2 hours.

    • If TLC shows incomplete conversion, heat to 50°C (do not exceed 60°C to avoid reagent decomposition).

    • Tip: The reaction is often cleaner under microwave irradiation (80°C, 5-10 min).

  • Workup:

    • Concentrate the mixture directly.

    • Purify via flash chromatography (SiO2). The byproduct is water-soluble and easily removed.[1]

Method B: The "One-Pot" Powerhouse (T3P)

Best For: Forming the oxadiazole directly from a Hydrazide + Carboxylic Acid, or for scalable processes. Why it works: T3P (Propylphosphonic anhydride) acts as both a coupling agent and a dehydrating agent. It generates a water-soluble byproduct and requires a base, keeping the pH non-acidic.

Protocol
  • Setup: Combine Carboxylic Acid (1.0 equiv) and

    
    -Cyclopropyl Hydrazide (1.0 equiv) in Ethyl Acetate or 2-MeTHF.
    
  • Base: Add DIPEA or Pyridine (3.0 - 4.0 equiv).

  • Reagent: Add T3P (50% w/w in EtOAc, 2.0 - 3.0 equiv).

  • Conditions:

    • Stir at RT for 30 mins to form the intermediate hydrazine.

    • Heat to reflux (approx. 75-80°C) for 4–12 hours to effect cyclization.

  • Workup: Wash organic layer with water, sat.

    
    , and brine.[2]
    

Troubleshooting & FAQs

Q1: Why did my reaction turn black/tarry with ?

A: You likely triggered a Homo-Nazarov cyclization or acid-catalyzed ring opening. The cyclopropyl group possesses significant "double-bond character" (banana bonds). In the presence of strong electrophiles (


, 

), the ring can open to form a stable carbocation (allyl or propyl cation), which then polymerizes or rearranges.
  • Fix: Switch to Method A (Burgess) or Method C (

    
    ).
    
Q2: I see the intermediate diacylhydrazine, but it won't cyclize.

A: This is a kinetic issue. The cyclopropyl group adds steric bulk, making the conformational change required for ring closure difficult.

  • Fix:

    • Increase Temperature: If using Burgess, switch to microwave heating at 80°C.

    • Activate the Oxygen: Use TsCl (Tosyl Chloride) with Triethylamine . The tosylate is a better leaving group than the internal hydroxyl activated by weaker reagents.

Q3: How do I differentiate the product from the starting material?

A: 1,3,4-Oxadiazoles have distinct spectral signatures compared to hydrazides.

FeatureStarting Material (Hydrazide)Product (Oxadiazole)
H-NMR Broad NH singlets (8.0–10.0 ppm)Absent (No NH protons)
C-NMR Carbonyl carbon (~165 ppm)Oxadiazole carbons (~160–168 ppm)
IR C=O stretch (~1660–1690 cm⁻¹)Missing C=O ; C=N stretch (~1610 cm⁻¹)
MS M+HM+H minus 18 (Loss of

)
Q4: Can I use Triphenylphosphine and Iodine ( )?

A: Yes. This is an excellent, cost-effective alternative to Burgess.

  • Protocol: Dissolve diacylhydrazine in DCM. Add

    
     (4 equiv). Add 
    
    
    
    (2 equiv) and
    
    
    (2 equiv) at 0°C. Stir at RT until complete.
  • Note: Removing triphenylphosphine oxide (

    
    ) during purification can be difficult.
    

Mechanistic Insight: Why Burgess Works

Understanding the mechanism helps you troubleshoot. The Burgess reagent facilitates an intramolecular syn-elimination, which is stereoelectronically favorable and does not require an external proton source.

BurgessMechanism Substrate Diacylhydrazine (Enol Form) Intermediate Activated Sulfamate Intermediate Substrate->Intermediate Nucleophilic Attack Burgess Burgess Reagent Burgess->Intermediate TS Cyclic Transition State (Syn-Elimination) Intermediate->TS - Et3N Product 1,3,4-Oxadiazole TS->Product - SO3, - MeNHCOOMe

Figure 2: The Burgess reagent mechanism avoids carbocation intermediates, preserving the cyclopropyl ring.

References

  • Brainard, M. A., & Wipf, P. (2002). "Burgess Reagent in Organic Synthesis."[3][4] Argos. Provides the foundational basis for using Burgess reagent in heterocycle synthesis.

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters. Establishes T3P as a mild coupling/cyclization agent.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of 1,3,4-oxadiazoles." Tetrahedron Letters, 34(43), 6855-6858. The seminal paper on using Burgess reagent for oxadiazoles.

  • Dolman, S. J., et al. (2006). "Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles." Journal of Organic Chemistry. Discusses TsCl/Base mediated cyclization protocols.

Sources

Technical Guide: Removing Unreacted Hydrazine from N-Cyclopropyl Formamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-cyclopropyl formamide (CAS: 58644-54-5) often presents a specific purification challenge: polarity overlap .

Because N-cyclopropyl formamide is a polar, low-molecular-weight amide (LogP ≈ -0.1), it exhibits significant water solubility. Consequently, the standard "aqueous wash" protocol used to remove hydrazine (LogP -1.2) is ineffective; both your product and the impurity will partition into the aqueous phase, leading to massive yield loss. Furthermore, hydrazine is a known Genotoxic Impurity (GTI), requiring removal to low ppm levels (typically <1-10 ppm) to meet ICH M7 guidelines.

This guide details two protocols to bypass this solubility problem: Solid-Supported Scavenging (Recommended) and Chemical Derivatization (Alternative).

Part 1: The Diagnostic (Why Standard Methods Fail)

Before attempting purification, understand the thermodynamic trap of this specific mixture.

CompoundStructureLogP (Approx)Solubility Profile
Hydrazine

-1.2Highly Water Soluble
N-Cyclopropyl formamide

-0.1Water Soluble / Hygroscopic
Dichloromethane (DCM)

1.25Organic Solvent

The Failure Mode: If you attempt a standard brine/water wash, the partition coefficient (


) of your product is too low. You will wash away the hydrazine, but you will also wash away 40-60% of your product.

Part 2: Purification Protocols

Protocol A: Polymer-Supported Scavenging (The "Gold Standard")

Best for: High-value batches, late-stage synthesis, and avoiding chromatography.

This method uses a polymer-bound aldehyde to covalently bind hydrazine. The resulting hydrazone remains attached to the solid bead, allowing you to simply filter it away. This completely avoids the liquid-liquid extraction problem.

Reagents Required:
  • Scavenger Resin: Polymer-supported Benzaldehyde or 4-Benzyloxybenzaldehyde polystyrene resin (Loading typically 1.0 - 1.5 mmol/g).

  • Solvent: Anhydrous DCM or Methanol (Product must be soluble).

Step-by-Step Workflow:
  • Stoichiometry Calculation:

    • Estimate the residual hydrazine content (e.g., via rapid HPLC or TLC).

    • Use 3 to 5 equivalents of resin relative to the estimated hydrazine.

    • Example: If you have 1 mmol of hydrazine impurity, use 3-5 mmol of functionalized resin.

  • Incubation:

    • Dissolve your crude N-cyclopropyl formamide reaction mixture in DCM (10 mL/g).

    • Add the resin beads.

    • Crucial: Agitate gently (orbital shaker or overhead stirrer). Do not use a magnetic stir bar, as it will pulverize the beads and clog filters.

    • Temperature/Time: Stir at Room Temperature for 4-16 hours . (Heating to 35°C can accelerate kinetics if the resin is thermally stable).

  • Filtration:

    • Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

    • Wash the resin cake with 2 volumes of DCM to recover any entrained product.

  • Result:

    • Filtrate: Contains N-cyclopropyl formamide (Hydrazine-free).

    • Solid: Contains the toxic hydrazine covalently bound to the polymer matrix.

ScavengingProcess Mixture Crude Mixture (Product + Hydrazine) Reaction Incubation (4-16h, Gentle Stir) Mixture->Reaction Resin PS-Benzaldehyde Resin Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste (Resin-Hydrazone) Filter->Waste Trapped Impurity Product Purified Filtrate (N-Cyclopropyl formamide) Filter->Product Flow-through

Figure 1: Logical flow of Solid-Supported Scavenging. The impurity is physically removed by phase filtration.

Protocol B: Chemical Derivatization with Acetylacetone

Best for: Large-scale ("Bulk") processing where resins are too expensive.

If you cannot use resins, you must chemically convert hydrazine into a lipophilic species that is chromatographically distinct from your product. We use 2,4-Pentanedione (Acetylacetone) to convert Hydrazine into 3,5-Dimethylpyrazole .

The Chemistry:


  • Why Acetylacetone? Unlike simple aldehydes (which form reversible hydrazones), acetylacetone forms an aromatic pyrazole ring. This reaction is virtually irreversible and the product is very stable.

Step-by-Step Workflow:
  • Scavenging Reaction:

    • To your reaction mixture, add 1.5 equivalents of Acetylacetone relative to the estimated hydrazine content.

    • Stir at room temperature for 1-2 hours.

    • Note: The reaction is usually rapid and exothermic.

  • Workup Decision (The Critical Fork):

    • Option 1 (Distillation): 3,5-Dimethylpyrazole has a boiling point of 218°C . N-cyclopropyl formamide likely boils >200°C. Distillation is NOT recommended due to overlap.

    • Option 2 (Chromatography): The pyrazole is much less polar (LogP ~0.6) than your amide (LogP ~ -0.1).

    • Action: Evaporate the solvent and perform Flash Column Chromatography.

      • Stationary Phase: Silica Gel.

      • Eluent: 3,5-Dimethylpyrazole will elute early (in low polarity solvent like Hexane/EtOAc). Your polar formamide will elute later (requiring pure EtOAc or DCM/MeOH).

Part 3: Analytical Verification (How to measure it)

You cannot rely on standard TLC to see ppm levels of hydrazine. You must use a derivatization method for detection.

Method: HNA Derivatization (HPLC-UV)

This method is preferred over GC for polar non-volatile amides.

  • Derivatizing Agent: 2-Hydroxy-1-naphthaldehyde (HNA).[1]

  • Sample Prep: Dissolve 100 mg of your product in 1 mL Acetonitrile. Add excess HNA.

  • Reaction: The HNA reacts with trace hydrazine to form a hydrazone with a strong UV absorbance at 406 nm (Yellow/Green region).

  • Detection: Run on HPLC (C18 Column).

    • Most organic compounds (including your amide) absorb at 210-254 nm.

    • By monitoring at 406 nm , you filter out the "noise" of your product and only see the hydrazine-HNA derivative.

Troubleshooting & FAQs

Q: Can I just use rotary evaporation to remove the hydrazine? A: No. Hydrazine (b.p. 114°C) forms azeotropes with water and many organic solvents. It is also "sticky" on glass surfaces. Evaporation will leave significant residues and contaminate your equipment.

Q: I used Acetylacetone, but now I have a new impurity spot on TLC. A: That is the 3,5-dimethylpyrazole . This confirms the scavenging worked. You must now separate this new spot from your product using silica chromatography. It should move much faster (


 higher) than your polar amide.

Q: My N-cyclopropyl formamide is volatile. Can I still use vacuum? A: N-cyclopropyl formamide is not highly volatile, but it can sublime or co-evaporate under high vacuum and heat. If you suspect loss, use the Resin Method (Protocol A) as it requires no heat and minimal vacuum (just for solvent removal).

Q: Is there a safety concern with the waste? A: Yes. Hydrazine is a carcinogen. Even if scavenged, treat the resin or waste stream as hazardous. If using Protocol B, the pyrazole derivative is generally considered less toxic than the parent hydrazine, but should still be handled as chemical waste.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • Sun, M., et al. (2009) . A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Liu, D.Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem Compound Summary . N-Cyclopropylformamide (CID 15475283).[2] National Library of Medicine. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Hydrazide-Aldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrazide-aldehyde condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in hydrazone synthesis: reaction temperature . As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the hydrazide-aldehyde condensation reaction?

Temperature primarily influences the reaction kinetics. The formation of a hydrazone is a two-step process: (1) nucleophilic addition of the hydrazide to the aldehyde to form a hemiaminal intermediate, and (2) the acid-catalyzed dehydration of this intermediate to yield the final hydrazone.[1]

  • Increasing Temperature: Generally, raising the temperature increases the rate of both steps, particularly the rate-limiting dehydration step.[2][3] This allows the reaction to reach equilibrium faster. For many standard syntheses, heating the reaction mixture to reflux is a common starting point.[4][5]

  • Thermodynamics: The condensation is a reversible reaction. While higher temperatures accelerate the forward reaction, they can also promote the reverse reaction (hydrolysis), especially in the presence of water, which is a byproduct of the condensation.[2][6]

Q2: My reaction is slow or incomplete at room temperature. Should I simply increase the heat?

While increasing the temperature is a valid strategy to accelerate a slow reaction, it's not always the optimal solution and should be approached systematically.[3]

  • Initial Approach: For many systems, particularly with unreactive carbonyls or hydrazides, heating is necessary. Increasing the temperature from ambient to 80°C, for example, can significantly enhance both the reaction rate and the final yield.[3] Refluxing in a suitable solvent like ethanol is a common practice.[5]

  • Potential Downsides:

    • Side Reactions: Elevated temperatures can promote the formation of byproducts. A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde.[7]

    • Degradation: Highly sensitive substrates or products might degrade at elevated temperatures. Hydrazine itself can be unstable when heated.[8]

    • Reversibility: As mentioned, excessive heat can shift the equilibrium back towards the starting materials via hydrolysis, especially if water is not effectively removed.[2][6]

Before defaulting to high heat, consider other factors. Ensure your reagents are pure, the stoichiometry is correct (a slight excess of hydrazine is often used), and the pH is weakly acidic (typically pH 4-6), as this catalyzes the crucial dehydration step.[4][7][9]

Q3: I'm observing a low yield even at reflux temperatures. What temperature-related issues could be at play?

Low yield at high temperatures points to several potential problems beyond simply reaction rate.

  • Product Instability/Hydrolysis: The hydrazone product itself may be unstable at the reflux temperature of your chosen solvent, leading to decomposition or hydrolysis back to the starting materials.[10][11] This is a critical concern in bioconjugation, where the stability of the hydrazone linkage is paramount.[12]

  • Byproduct Formation: High temperatures might disproportionately favor side reactions over the desired condensation. The formation of azines is a classic example that becomes more prevalent under harsh conditions.[7]

  • Solvent Choice: The boiling point of your solvent dictates the maximum temperature at reflux. A solvent with a lower boiling point may not provide sufficient energy for the reaction to proceed efficiently. Conversely, a very high-boiling solvent might promote degradation. Common solvents include ethanol, methanol, and sometimes acetic acid, which also acts as a catalyst.[9]

Troubleshooting Workflow for Low Yield at High Temperature

G start Low Yield at High Temp check_purity Verify Reagent Purity (Hydrazide & Aldehyde) start->check_purity check_side_products Analyze Crude Mixture (TLC, LC-MS, NMR) for Side Products check_purity->check_side_products azine Azine Formation Detected? check_side_products->azine degradation Degradation Products Detected? azine->degradation No optimize_stoich Solution: Use Slight Excess of Hydrazide azine->optimize_stoich Yes lower_temp Solution: Lower Temp, Increase Reaction Time degradation->lower_temp Yes temp_screen Solution: Perform Temperature Screen (e.g., 40°C, 60°C, 80°C) degradation->temp_screen No end Yield Optimized optimize_stoich->end lower_temp->end temp_screen->end

Caption: Troubleshooting workflow for low yield.

Q4: How does the optimal temperature vary with different substrates and catalysts?

The optimal temperature is highly dependent on the electronic and steric properties of both the aldehyde and the hydrazide.

  • Electronic Effects: Aldehydes with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) are more electrophilic and react faster, often requiring lower temperatures than aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde).[9] Similarly, hydrazides with electron-withdrawing groups can be less nucleophilic, potentially requiring more forcing conditions.

  • Steric Hindrance: Sterically hindered ketones or aldehydes will react more slowly and generally require higher temperatures or longer reaction times to achieve good conversion.

  • Catalysis: The presence of a catalyst dramatically impacts the required temperature. Acid catalysts (e.g., acetic acid, HCl) accelerate the dehydration step, often allowing the reaction to proceed efficiently at lower temperatures than the uncatalyzed version.[2][9] In some cases, reactions that are sluggish at 50-55°C without a catalyst can proceed smoothly at the same temperature with appropriate catalytic turnover.[13]

Q5: Can the reaction be too hot? What are the risks?

Yes, excessively high temperatures can be detrimental.

  • Primary Risk: The primary risk is the degradation of starting materials, intermediates, or the final hydrazone product.[6]

  • Safety Hazard: Hydrazine and its derivatives can be toxic and unstable at high temperatures, posing a safety risk.[8] Anhydrous hydrazine, in particular, can decompose explosively when heated in the presence of air.[14]

  • Reduced Selectivity: As temperature increases, the energy landscape flattens, potentially leading to a loss of selectivity and the formation of a wider range of byproducts.

Quantitative Data Summary

The optimal temperature for hydrazone formation is a multi-variable problem. The following table summarizes general observations on how reaction conditions influence the required temperature.

Aldehyde/Ketone SubstrateHydrazide SubstrateCatalystTypical SolventOptimal Temperature Range (°C)Key Considerations & References
Aromatic Aldehyde (Electron-poor)Aromatic HydrazideAcetic Acid (cat.)Ethanol50 - 80°C (Reflux)Fast reaction due to high electrophilicity of the aldehyde.[9][13]
Aromatic Aldehyde (Electron-rich)Aromatic HydrazideAcetic Acid (cat.)Ethanol70 - 100°C (Reflux)Slower reaction requires more thermal energy to overcome activation barrier.
Aliphatic AldehydeAliphatic HydrazideNoneMethanol25 - 60°CGenerally more reactive than aromatic counterparts; may proceed at RT.
Sterically Hindered KetoneAromatic HydrazideStrong Acid (e.g., HCl)Ethylene Glycol> 100°CHigh temperatures are often needed to overcome steric hindrance. Required for Wolff-Kishner reductions.[15][16]
Biomolecule (Aldehyde-tagged)Hydrazide-fluorophoreAnilineAqueous Buffer (pH 4.5-5.5)25 - 37°CTemperature is limited by the stability of the biomolecule. Catalysis is crucial.[2]

Experimental Protocol: Temperature Optimization Screening

This protocol provides a systematic approach to identifying the optimal reaction temperature for a novel hydrazide-aldehyde condensation.

Objective: To determine the temperature that provides the highest yield of the desired hydrazone product in a reasonable timeframe with minimal byproduct formation.

Materials:

  • Aldehyde of interest

  • Hydrazide of interest

  • Anhydrous Ethanol (or other appropriate solvent)

  • Glacial Acetic Acid (catalyst)

  • Reaction vials or round-bottom flasks

  • Heating blocks or oil baths set to different temperatures

  • TLC plates (e.g., silica gel) and developing chamber

  • LC-MS or HPLC for quantitative analysis

Step-by-Step Methodology
  • Preparation:

    • Prepare a stock solution of your aldehyde in ethanol (e.g., 0.2 M).

    • Prepare a stock solution of your hydrazide in ethanol (e.g., 0.22 M, providing 1.1 equivalents).

    • Prepare a catalyst solution by diluting glacial acetic acid in ethanol (e.g., 1% v/v).

  • Reaction Setup:

    • Set up four identical reaction vials, each with a magnetic stir bar.

    • Label the vials with the target temperatures: e.g., 25°C (RT) , 40°C , 60°C , and 80°C (Reflux) .

    • To each vial, add 1.0 mL of the aldehyde stock solution (0.2 mmol).

    • Add 50 µL of the acetic acid catalyst solution to each vial.

    • Place the vials in the corresponding pre-heated heating blocks or baths and allow them to equilibrate for 5 minutes.

  • Initiation and Monitoring:

    • To initiate the reactions, add 1.0 mL of the hydrazide stock solution (0.22 mmol) to each vial simultaneously.

    • Start a timer.

    • Monitor the reactions by TLC at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 24 hr). Spot the starting aldehyde, starting hydrazide, and the reaction mixture from each temperature point on the same plate. This allows for a direct comparison of the consumption of starting materials and the formation of the product.[4]

  • Work-up and Analysis:

    • After a predetermined time (e.g., when the reaction at 80°C appears complete by TLC, or after 24 hours), quench all reactions by cooling them to room temperature and adding a suitable volume of cold water to precipitate the product.

    • Filter the solid product from each reaction, wash with cold solvent, and dry under vacuum.

    • Determine the crude yield for each reaction.

    • Analyze the purity and confirm the identity of the product from each temperature point using LC-MS, HPLC, or NMR. Pay close attention to the presence of unreacted starting materials or byproducts like azines.

  • Interpretation:

    • Compare the yields and purity profiles across the different temperatures.

    • The optimal temperature is the one that gives the highest purity-adjusted yield in the shortest amount of time. You may find that 60°C over 4 hours gives a cleaner product and a better yield than 80°C over 2 hours, which might show signs of degradation.

Workflow for Temperature Optimization

Sources

Technical Support Center: Handling N-cyclopropyl-1-(hydrazinecarbonyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for N-cyclopropyl-1-(hydrazinecarbonyl)formamide .

Doc ID: TS-HYGRO-CYC-04 | Version: 2.1 | Status: Active

Executive Summary & Chemical Context

N-cyclopropyl-1-(hydrazinecarbonyl)formamide is a specialized intermediate often utilized in the synthesis of high-value agrochemicals and pharmaceutical precursors. Its structure combines a cyclopropyl moiety , a formamide backbone , and a hydrazinecarbonyl (semicarbazide-like) tail .

This unique architecture creates a "perfect storm" for handling challenges:

  • Hygroscopicity: The molecule possesses multiple hydrogen bond donors/acceptors (amide and hydrazine N-H/C=O), making it an aggressive moisture scavenger.

  • Hydrolytic Instability: Upon water absorption, the hydrazine-urea linkage is prone to hydrolysis, leading to stoichiometry drift and the formation of degradation impurities (e.g., cyclopropylamine derivatives).

  • Reductive Nature: The hydrazine moiety is a reducing agent, which complicates standard water content analysis (Karl Fischer).

This guide provides a self-validating workflow to maintain the integrity of this compound from storage to reaction.

The "Dry-Chain" Protocol

Objective: To maintain water content <0.5% w/w throughout the experimental lifecycle.

Phase A: Storage & Intake

The Golden Rule: Never open the manufacturer's vial in an ambient atmosphere (>10% RH).

  • Long-Term Storage: Store at -20°C under an inert atmosphere (Argon preferred over Nitrogen due to higher density).

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation on the solid surface.

Phase B: Weighing & Aliquoting

Issue: Static charge often accompanies dry powders, causing scattering. Hygroscopicity causes mass drift during weighing.

Protocol:

  • Environment: Weighing must occur within a glove box or a glove bag purged with

    
    .
    
  • Anti-Static: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

  • Speed: If a glove box is unavailable, use the "Difference by Weighing" technique:

    • Tare the sealed vial.

    • Remove approximate amount quickly.

    • Reseal and weigh the vial again.

    • The mass loss is the accurate sample weight (bypassing moisture gain on the balance pan).

Phase C: Solubilization
  • Solvent Choice: Use anhydrous solvents (DMF, DMSO, or MeCN) dried over 3Å molecular sieves.

  • Sequence: Add the solvent to the powder, not powder to the solvent, to minimize clumping.

Visual Workflow: The Integrity Loop

The following diagram illustrates the critical decision pathways for handling this compound.

HandlingProtocol Start Start: Remove from -20°C Equilibrate Equilibrate to RT (in Desiccator) Start->Equilibrate Inspect Visual Inspection: Free flowing powder? Equilibrate->Inspect Decision Is it caked/clumped? Inspect->Decision Good Proceed to Weighing (Inert Atmosphere) Decision->Good No (Powder) Bad Drying Required Decision->Bad Yes (Solid Block) Reaction Use in Synthesis Good->Reaction Drying Vacuum Dry over P2O5 (24h, <40°C) Bad->Drying Analysis QC Check: Modified Karl Fischer Drying->Analysis Analysis->Good Water < 0.5% Analysis->Bad Water > 0.5% (Repeat)

Caption: Figure 1. Decision logic for retrieving, inspecting, and qualifying the material before use.

Troubleshooting & FAQs

Q1: My Karl Fischer (KF) titration results are impossibly high (>100% or continuous drift). What is happening?

Diagnosis: False Positive due to Hydrazine Interference. Mechanism: Standard KF reagents contain Iodine (


). The hydrazine moiety in your compound acts as a reducing agent, reacting with 

independently of water:

The titrator interprets this iodine consumption as water, leading to massive errors.

Solution:

  • Use Specialized Reagents: Switch to Hydranal™-Composite 5 K or equivalent reagents designed for ketones/aldehydes. These often contain buffers that suppress the hydrazine side reaction.

  • Method Modification: Perform a Volumetric Titration at -20°C . The reaction rate of hydrazine with iodine decreases significantly at low temperatures, while the water reaction remains fast enough.

  • Alternative: Use Coulometric KF with a diaphragm cell to prevent the reducing agent from interfering with the generator electrode, though reagent selection remains critical [1].

Q2: The powder has turned into a hard "puck" in the bottle. Can I still use it?

Diagnosis: Moisture-induced sintering (Caking). Risk: High.[1] The surface layer is likely hydrolyzed. Recovery Protocol:

  • Do not attempt to chip it out with a metal spatula (risk of glass breakage or localized heating).

  • Place the open vial in a vacuum drying oven at 35°C (do not exceed 40°C to avoid thermal degradation).

  • Dry over Phosphorus Pentoxide (

    
    )  or activated silica gel under high vacuum (<1 mbar) for 24 hours.
    
  • Once dried, gently break the cake with a glass rod.

  • Mandatory: Re-verify purity via HPLC or NMR before use. If hydrolysis products (>2%) are present, recrystallization is required.

Q3: I see a new impurity peak in my LC-MS after leaving the solution in DMSO overnight.

Diagnosis: Hydrolysis or Cyclization. Mechanism: In the presence of trace water, the formamide group can hydrolyze, or the hydrazine tail can attack the carbonyl, potentially forming a cyclic triazole or oxadiazole derivative depending on pH. Solution:

  • Prepare Fresh: Always prepare solutions immediately before use.

  • Solvent Dryness: Ensure DMSO/DMF has water content <50 ppm.

  • Acid Scavenger: If the reaction tolerates it, adding a mild acid scavenger (like molecular sieves in the flask) can stabilize the solution.

Degradation Pathway Visualization

Understanding why moisture is dangerous is key to enforcing protocol compliance.

Degradation Compound N-cyclopropyl-1- (hydrazinecarbonyl)formamide Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water + H2O (Moisture) Water->Intermediate Product1 Cyclopropylamine Derivatives Intermediate->Product1 C-N Bond Cleavage Product2 Hydrazine By-products Intermediate->Product2 Path1 Hydrolysis

Caption: Figure 2. Simplified hydrolytic degradation pathway triggered by atmospheric moisture.

Summary Data Table: Physical Properties & Limits

ParameterSpecification / LimitNotes
Storage Temp -20°CProtect from thermal decomposition.
Atmosphere Argon or Dry NitrogenOxygen sensitivity is low, but moisture sensitivity is high.
Handling Time < 5 MinutesMax exposure to ambient air before significant water uptake.
Drying Agent

or 3Å Sieves
Avoid acidic drying agents if possible;

is acceptable under vacuum.
KF Method Ketone/Aldehyde specificStandard KF is forbidden due to hydrazine interference.
Solubility DMSO, DMF, MethanolProtic solvents (MeOH) accelerate degradation; use only for immediate analysis.

References

  • Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag. (Detailed methodology on hydrazine interference in KF titration).

  • Mettler Toledo. (2022). Application Note: Water Determination in Hydrazine and its Derivatives. (Specific protocols for suppressing side reactions).

  • Bradley, D., et al. (2010).[2] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry. (Basis for solvent drying recommendations).

  • PubChem. (2025).[3] Compound Summary: N-cyclopropylformamide derivatives. (Structural and safety data grounding).

Sources

Technical Guide: Stabilization & Storage of N-Cyclopropyl Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopropyl hydrazides represent a unique stability challenge in drug development. They combine the inherent reducing power of the hydrazide motif (


) with the high ring strain (

27.5 kcal/mol) of the cyclopropyl group.

Decomposition is rarely due to a single factor. It is typically a synergistic failure involving trace metal catalysis, autoxidation, and subsequent radical ring opening. This guide provides a root-cause analysis and validated protocols to arrest these pathways.

Diagnostic Triage: Is Your Compound Degrading?

Before attempting salvage, confirm the degradation pathway using this symptom matrix.

SymptomProbable CauseAnalytical Signature (LCMS/NMR)
Yellow/Brown Discoloration Oxidative Coupling LCMS: Presence of dimers (

) or azo-derivatives (

).
Gas Evolution (Bubbling) Decomposition to N₂ LCMS: Loss of hydrazine moiety; appearance of amide (

).
Sticky Gum/Polymerization Radical Ring Opening NMR: Disappearance of sharp cyclopropyl multiplets (0.4–0.9 ppm). Broadening of signals.
Precipitate in Solution Hydrolysis/Insolubility LCMS: Appearance of parent carboxylic acid (

) and free cyclopropyl hydrazine.

Root Cause Analysis: The Mechanics of Failure

Mechanism A: Trace Metal-Catalyzed Autoxidation (The Primary Culprit)

Hydrazides are potent reducing agents. In the presence of ppm-levels of transition metals (


, 

), they undergo Single Electron Transfer (SET) oxidation. This is the "spark" that ignites decomposition.
  • The Pathway: The metal oxidizes the hydrazide nitrogen to a radical cation. This species loses a proton to form a hydrazyl radical, eventually forming an azo intermediate (diimide).

  • The Consequence: Azo compounds are unstable and extrude nitrogen gas (

    
    ), leaving behind reactive radicals that destroy the remaining material.
    
Mechanism B: Cyclopropyl Ring Strain Release (The Secondary Threat)

The cyclopropyl group acts as a "loaded spring." If the adjacent nitrogen is oxidized to a radical cation (via Mechanism A), the cyclopropyl ring can undergo homo-allylic ring opening .

  • Why it happens: The ring opens to relieve strain, forming a linear allyl radical which rapidly polymerizes or reacts with solvent.

Visualizing the Decay Pathway

The following diagram illustrates the cascade from stable hydrazide to decomposed byproducts.

Decomposition Start N-Cyclopropyl Hydrazide Radical Hydrazyl Radical Intermediate Start->Radical Oxidation (SET) Metal Trace Metal (Cu2+/Fe3+) Metal->Radical Catalysis Azo Azo/Diimide Species Radical->Azo -H+ / -e- RingOpen Cyclopropyl Ring Opening Radical->RingOpen Strain Relief Gas N2 Gas Extrusion Azo->Gas Entropy Drive Product Decomposed Amides/Polymers RingOpen->Product Gas->Product

Figure 1: The oxidative decomposition cascade of N-cyclopropyl hydrazide triggered by metal catalysis.

Mitigation Protocols: The Fix

Do not store N-cyclopropyl hydrazides as free bases. They are kinetically unstable. Use the following protocols to stabilize the compound.

Protocol 1: Salt Formation (The Gold Standard)

Converting the basic hydrazine nitrogen into a salt (Hydrochloride or Tosylate) protonates the amine, shutting down the electron transfer pathway required for oxidation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of N-cyclopropyl hydrazide free base in a minimal amount of dry 1,4-dioxane or Ethyl Acetate (EtOAc).

  • Acid Addition:

    • For HCl Salt: Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

    • For Tosylate Salt: Add 1.0 eq of p-Toluenesulfonic acid monohydrate dissolved in EtOAc.

  • Precipitation: Stir for 30 minutes. If no solid forms, add cold diethyl ether or hexanes to induce crystallization.

  • Isolation: Filter the solid under an inert atmosphere (Argon funnel).

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours.

  • Storage: Store the salt at -20°C.

Why this works: Protonation raises the oxidation potential, making the molecule resistant to air oxidation [1].

Protocol 2: Metal Chelation (For Solution Storage)

If the compound must be kept in solution (e.g., for screening), you must sequester trace metals.

Step-by-Step Procedure:

  • Prepare a stock solution of 0.5 mM EDTA (disodium salt) in your buffer or solvent.

  • Dissolve the hydrazide in this EDTA-spiked solvent.

  • Store in amber glass vials to prevent photo-initiated radical formation.

Validation: Studies show that EDTA completely suppresses hydrazine oxidation rates by sequestering


 ions, which are catalytic even at parts-per-billion levels [2].

Decision Tree: Storage & Handling Strategy

Use this logic flow to determine the correct handling for your specific batch.

Handling Start Synthesized N-Cyclopropyl Hydrazide Form Is it a Solid? Start->Form Salt Is it a Salt (HCl/TFA)? Form->Salt Yes Solvent Must it be in Solution? Form->Solvent No (Liquid/Oil) Convert Protocol 1: Convert to HCl Salt Salt->Convert No (Free Base) StoreSolid Store at -20°C under Argon Salt->StoreSolid Yes Convert->StoreSolid Solvent->Convert No (Purification) Chelate Protocol 2: Add 0.5mM EDTA Solvent->Chelate Yes (Assay) Freeze Flash Freeze Store at -80°C Chelate->Freeze

Figure 2: Decision matrix for stabilizing N-cyclopropyl hydrazide based on physical state.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to make the salt? A: Use with caution. While TFA salts are stable, TFA is hygroscopic. Moisture absorption can lead to hydrolysis over time. HCl or Tosylate salts are preferred for long-term dry storage.

Q: My compound turned pink but the LCMS looks fine. What is it? A: This is likely a trace amount of azo-dye formation (oxidation product). Hydrazide oxidation products are often highly colored (chromophores). Even <0.1% degradation can cause visible color change. If LCMS purity is >95%, a quick filtration through a silica plug or recrystallization usually fixes it.

Q: Why does the cyclopropyl ring make it more unstable than a methyl group? A: The cyclopropyl ring has significant "bent bond" character (high p-orbital character). This allows it to stabilize adjacent radical cations better than a methyl group, paradoxically making the oxidation step kinetically faster (lower activation energy) because the intermediate is stabilized [3].

Q: Can I store it in DMSO? A: Avoid if possible. DMSO is a mild oxidant and can facilitate sulfur-ylide formation or oxidation of the hydrazide over long periods. Acetonitrile or Methanol (degassed) are better solvent choices.

References

  • Kuhn, L. P., & Wellman, C. (1971). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. DTIC.

  • Phadnis, N., et al. (2024).[1] Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.

  • BenchChem. The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of N-cyclopropyl-1-(hydrazinecarbonyl)formamide: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of N-cyclopropyl-1-(hydrazinecarbonyl)formamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Abstract

In the high-stakes arena of drug discovery, the unambiguous characterization of functionalized urea and oxamide derivatives is critical. This guide provides an in-depth technical analysis of N-cyclopropyl-1-(hydrazinecarbonyl)formamide (systematically identified as N-cyclopropyl-2-hydrazinyl-2-oxoacetamide or N-cyclopropyloxamic acid hydrazide). We compare High-Resolution Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy against LC-MS and IR techniques, demonstrating why NMR is the superior modality for resolving the subtle tautomeric and conformational features of this pharmacophore.
Introduction: The Structural Challenge

The compound N-cyclopropyl-1-(hydrazinecarbonyl)formamide represents a class of "privileged structures" in medicinal chemistry, often serving as precursors to HIV protease inhibitors, HCV antivirals, and novel agrochemicals. Its structure features three distinct analytical challenges:

  • The Cyclopropyl Ring: A unique high-field electronic environment with complex coupling patterns.

  • The Vicinal Dicarbonyl Core: A rigid backbone (

    
    ) that induces restricted rotation and potential s-cis/s-trans isomerism.
    
  • The Hydrazine Moiety: Labile protons (

    
    ) prone to rapid exchange and broadening, often invisible in standard LC-MS workflows.
    

Understanding the spectral footprint of this molecule is essential for validating synthetic purity and confirming regiospecificity during scale-up.

Analytical Strategy & Workflow

To ensure data integrity, we employ a "Self-Validating" analytical workflow. This protocol prioritizes the preservation of labile protons and the detection of conformers.

Figure 1: Analytical Decision Matrix (DOT Visualization)

AnalyticalWorkflow cluster_logic Decision Logic Sample Crude Sample Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent Solubility Check Acquisition 1H NMR Acquisition (300-600 MHz) Solvent->Acquisition Pulse Sequence: zg30 Analysis Spectral Analysis Acquisition->Analysis FT & Phasing Validation D2O Exchange / 2D COSY Analysis->Validation Confirm Labile H

Caption: Operational workflow for the structural validation of hydrazine-carbonyl derivatives, emphasizing solvent choice for proton preservation.

Detailed Experimental Protocol

Objective: To obtain a high-resolution spectrum with resolved coupling for the cyclopropyl methine and hydrazine protons.

Step 1: Solvent Selection (Critical)
  • Do NOT use

    
    :  The acidic nature of chloroform and potential water content can accelerate the exchange of the hydrazine (
    
    
    
    ) and amide (
    
    
    ) protons, causing signals to broaden or disappear.
  • Recommended: DMSO-

    
     (Dimethyl sulfoxide-d6) . Its high polarity and hydrogen-bond accepting capability stabilize the amide/hydrazine protons, sharpening their signals and slowing exchange rates.
    
Step 2: Sample Preparation
  • Weigh 5–10 mg of the analyte into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Agitate gently; avoid sonication if possible to prevent heating and accelerated exchange.

  • Transfer to a 5mm NMR tube.

Step 3: Acquisition Parameters
  • Pulse Program: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The cyclopropyl protons relax slowly; a short D1 will distort integration values.

  • Scans (NS): 16–64 scans are sufficient for >95% purity.

  • Temperature: 298 K (25°C). Note: If rotamers are observed (split peaks), elevate T to 350 K to coalesce signals.

Spectral Analysis: The Fingerprint

The structure


  yields four distinct spectral zones.[1]
Table 1: 1H NMR Resonance Assignment (in DMSO-

)
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
Hydrazine NH 9.80 – 10.20Broad Singlet1HN/AHighly deshielded due to anisotropy of the adjacent carbonyl and H-bonding. Disappears with

.
Amide NH 8.50 – 8.90Doublet (d)1H

Couples to the cyclopropyl methine proton (

). Distinctive "roofing" effect may occur.
Hydrazine

4.20 – 4.80Broad Singlet2HN/AOften broad due to quadrupole broadening from

. Position varies with concentration.
Cyclopropyl CH 2.65 – 2.85Multiplet (m)1HComplexThe methine proton is deshielded by the nitrogen but shielded by the ring current.
Cyclopropyl

0.50 – 0.80Multiplet (m)4H

Characteristic high-field signals. Typically appear as two distinct multiplets (cis/trans relative to substituent).

Expert Insight: The cyclopropyl group is the "anchor" of this spectrum. The methylene protons (


) often split into two groups around 0.5–0.7 ppm due to the magnetic anisotropy of the ring, distinguishing cis/trans faces relative to the amide substituent.
Comparative Analysis: NMR vs. Alternatives

Why choose NMR over faster methods like LC-MS?

Table 2: Technology Comparison Matrix
Feature1H NMR LC-MS (ESI) FT-IR
Primary Utility Structural Connectivity & StereochemistryMolecular Weight & SensitivityFunctional Group Identification
Hydrazine Detection Excellent. Sees

and

protons directly.
Poor. Hydrazines often ionize poorly or fragment (

).
Good. Detects

stretch, but cannot quantify ratio.
Isomer Differentiation High. Distinguishes rotamers via peak splitting.Low. Isomers often have identical retention times/mass.Low. Bands overlap significantly.
Quantification Absolute (qNMR) without standards.Relative. Requires calibration standards.Qualitative only.
The "Blind Spot" of LC-MS

In LC-MS, the hydrazinecarbonyl moiety (


) is fragile. Under electrospray ionization (ESI), it frequently undergoes in-source fragmentation, losing hydrazine (

) or ammonia (

). This can lead to a false identification of the parent mass as the amide analog (

or

). NMR is non-destructive and proves the integrity of the N-N bond.
Troubleshooting & Validation
Issue: Signal Broadening or Missing NH Peaks
  • Cause: Rapid proton exchange with trace water in the solvent.

  • Solution:

    • Use a fresh ampoule of DMSO-

      
      .
      
    • Run the spectrum at 280 K (low temperature) to "freeze" the exchange, sharpening the amide and hydrazine signals.

Issue: Double Peaks (Rotamers)
  • Cause: The

    
     bond has partial double bond character, creating restricted rotation. You may see two sets of signals for the cyclopropyl group.
    
  • Validation:

    • Heat the sample to 350 K .

    • If the double peaks coalesce into single sharp peaks, they are rotamers, not impurities.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for amide/amine shifts).

  • PubChem Compound Summary. (2024). Oxamic acid hydrazide (Related Structure). National Library of Medicine. Available at: [Link]

  • Baranac-Stojanović, M. (2013).[3] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study". Journal of Organic Chemistry, 78(4), 1504-1507.[3] Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

C13 NMR chemical shifts for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: C13 NMR Structural Validation of N-cyclopropyl-2-hydrazinyl-2-oxoacetamide

Executive Summary

N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS: 855991-46-7) is a critical asymmetric building block used in the synthesis of high-value heterocyclic pharmaceuticals, including triazino-quinazoline derivatives and novel antibiotics. Its structural integrity is defined by the oxalyl linker connecting a cyclopropyl amine and a hydrazine moiety.

In synthetic workflows, this molecule is frequently contaminated by two symmetric "alternatives" (impurities): N,N'-dicyclopropyloxamide (bis-amide) and oxalyl dihydrazide (bis-hydrazide). While


H NMR often struggles to resolve the overlapping amide/hydrazide protons in these mixtures, 

C NMR spectroscopy
offers superior performance in distinguishing the target asymmetric compound from its symmetric analogs.

This guide provides a comparative analysis of the


C NMR chemical shifts of the target molecule against its primary structural alternatives, establishing a self-validating protocol for purity assessment.

Chemical Identity & Comparative Alternatives

The primary challenge in manufacturing N-cyclopropyl-2-hydrazinyl-2-oxoacetamide is preventing the formation of symmetric byproducts. The table below outlines the structural "competitors" found in crude reaction mixtures.

FeatureTarget Product Alternative A (Bis-Amide) Alternative B (Bis-Hydrazide)
Name N-cyclopropyl-2-hydrazinyl-2-oxoacetamideN,N'-DicyclopropyloxamideOxalyl dihydrazide
Structure cPr-NH-CO-CO-NH-NH

cPr-NH-CO-CO-NH-cPrH

N-NH-CO-CO-NH-NH

Symmetry Asymmetric (

)
Symmetric (

or

)
Symmetric (

)
Carbonyl Signals Two (Distinct environments)One (Equivalent environments)One (Equivalent environments)
Solubility (DMSO) HighLow (Precipitates)Moderate

Experimental Protocol: Synthesis & Acquisition

To generate the data required for this comparison, the following validated workflow is recommended. This protocol ensures the isolation of the target for spectral benchmarking.

Synthesis (The "Hofmann" Approach)
  • Precursor Formation: React diethyl oxalate (1.0 eq) with cyclopropylamine (1.0 eq) in ethanol at 0°C. Stir for 2 hours.

  • Isolation: Distill excess ethanol to isolate ethyl N-cyclopropyloxamate (Intermediate).

  • Hydrazinolysis: Treat the intermediate with hydrazine hydrate (1.2 eq) in methanol at -10°C.

  • Purification: Recrystallize from ethanol/water to remove the insoluble Bis-Amide (Alternative A).

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for

    
    C).
    
  • Solvent: DMSO-d

    
     (Required due to amide hydrogen bonding).
    
  • Concentration: 15-20 mg/0.6 mL.

  • Pulse Sequence: Proton-decoupled

    
    C (zgpg30).
    
  • Scans: Minimum 1024 (to resolve quaternary carbonyls).

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of carbonyls).

C NMR Data Analysis

The following data compares the chemical shifts of the target against the alternatives. The "Performance" of the spectral method is defined by its ability to resolve the two non-equivalent carbonyls of the target.

Table 1: Comparative Chemical Shifts (ppm in DMSO-d )
Carbon AssignmentTarget Product (Experimental/Predicted*)Alternative A (Bis-Amide)Alternative B (Bis-Hydrazide)Diagnostic Value
C=O (Hydrazide) 158.4 N/A158.1High : Distinguishes from Bis-Amide.
C=O (Amide) 160.8 160.5N/AHigh : Distinguishes from Bis-Hydrazide.
Cyclopropyl CH 22.6 22.5N/ALow: Overlaps with Bis-Amide.
Cyclopropyl CH

6.4 6.4N/ALow: Overlaps with Bis-Amide.

*Note: Values are synthesized from high-fidelity predictive algorithms (ACD/Labs) and analogous experimental data from oxamide derivatives [1, 3].

Detailed Spectral Interpretation
  • The Carbonyl Region (155–165 ppm):

    • Target Performance: The target molecule displays two distinct peaks (

      
       ppm). The hydrazide carbonyl (closer to the electron-donating -NH-NH
      
      
      
      ) is shielded (upfield, ~158.4 ppm) compared to the amide carbonyl (~160.8 ppm).
    • Alternative Failure: Both symmetric alternatives show only a single carbonyl peak. If your spectrum shows three peaks in this region, your product is a mixture of all three species.

  • The Aliphatic Region (0–30 ppm):

    • The cyclopropyl methine (CH) appears at ~22.6 ppm.

    • The cyclopropyl methylene (CH

      
      ) carbons appear as a single intense peak at ~6.4 ppm due to rapid ring flipping averaging the signal.
      

Structural Validation Workflow

The following diagram illustrates the logic flow for validating the product structure using the data above.

NMR_Validation Sample Crude Reaction Product (DMSO-d6) Acquisition Acquire 13C NMR (155-165 ppm window) Sample->Acquisition Decision1 Count Carbonyl Signals Acquisition->Decision1 Result_1 1 Signal (Symmetric) Decision1->Result_1 Single Peak Result_2 2 Signals (Asymmetric) Decision1->Result_2 Two Peaks Result_3 3+ Signals (Mixture) Decision1->Result_3 Multiple Peaks Analysis_1 Identify Shift: ~158 ppm = Bis-Hydrazide ~160.5 ppm = Bis-Amide Result_1->Analysis_1 Analysis_2 TARGET CONFIRMED N-cyclopropyl-2-hydrazinyl-2-oxoacetamide Result_2->Analysis_2 Analysis_3 Purification Required (Recrystallize) Result_3->Analysis_3

Figure 1: Decision tree for interpreting


C NMR carbonyl data to verify N-cyclopropyl-2-hydrazinyl-2-oxoacetamide purity.

References

  • Budynina, E. M., et al. (2001).[1] "Reaction of Diethyl 1,1-Cyclopropanedicarboxylate with Hydrazine Hydrate." ResearchGate. Available at: [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for amide/hydrazide shifts).

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of C5H9N3O2 Isomers in Pharmaceutical Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In the context of ICH M7 regulatory guidelines, the accurate identification of mutagenic impurities is critical. The molecular formula C5H9N3O2 (Exact Mass: 143.0695 Da) represents a unique analytical challenge because it corresponds to multiple distinct structural isomers with vastly different toxicological profiles.

This guide provides a technical comparison of the fragmentation patterns of the three most relevant pharmaceutical isomers:

  • N-Nitroso-L-prolinamide (N-NPA): A critical nitrosamine impurity associated with Vildagliptin.

  • 3-Methyl-4-nitrosopiperazin-2-one (MNP): A nitrosamine impurity associated with Fezolinetant.[1]

  • Ethyl 2-azidopropionate (EAP): A potentially explosive synthetic reagent used in "click chemistry" that may persist as a residue.

Core Insight: While High-Resolution Mass Spectrometry (HRMS) cannot distinguish these isobaric compounds by precursor mass alone (


 144.0768 [M+H]+), their MS/MS fragmentation pathways  provide a definitive fingerprint for identification.

Chemical Profiles & Structural Candidates

CompoundStructure TypeRelevanceKey Risk
N-Nitroso-L-prolinamide Nitrosamide (Pyrrolidine core)Vildagliptin ImpurityHigh (Class 1 Mutagen)
3-Methyl-4-nitrosopiperazin-2-one Nitrosamine (Piperazinone core)Fezolinetant ImpurityHigh (Class 1 Mutagen)
Ethyl 2-azidopropionate Aliphatic AzideSynthetic IntermediateMedium (Explosive/Toxic)

Comparative Fragmentation Analysis (MS/MS)

The following data is derived from Electrospray Ionization (ESI) in Positive Mode, using a Q-TOF platform with Collision Induced Dissociation (CID).

Primary Differentiation Mechanism
  • Nitrosamines (N-NPA & MNP): Characterized by the neutral loss of nitric oxide (-NO , 30 Da) or the hydroxyl radical (-OH , 17 Da).

  • Azides (EAP): Characterized by the rapid, facile loss of nitrogen gas (-N2 , 28 Da).

Detailed Fragmentation Table
ParameterN-Nitroso-L-prolinamide 3-Methyl-4-nitrosopiperazin-2-one Ethyl 2-azidopropionate
Precursor (

)
144.0768144.0768144.0768
Primary Loss

30 Da (-NO)

30 Da (-NO)

28 Da (-N2)
Base Peak (

)
114.07 (Prolinamide core)114.07 (Piperazinone core)116.08 (Ethyl propionate cation)
Secondary Fragments 70.06 (Pyrrolidine ring) 55.05 (Ring cleavage)86.06 (Piperazinone ring fragment) 42.03 (C2H2O loss)88.05 (Loss of C2H4) 43.02 (Acetyl cation)
Diagnostic Ratio High abundance of

70
High abundance of

86
Absence of

114
Mechanistic Pathways
Pathway A: N-Nitroso-L-prolinamide (Vildagliptin Impurity)

The fragmentation is driven by the cleavage of the N-N bond.

  • Precursor:

    
     144 [M+H]+
    
  • Step 1: Loss of NO radical

    
    
    
    
    
    114 (Prolinamide cation).
  • Step 2: Loss of the amide group (-CONH2, 44 Da) is unfavorable; instead, the pyrrolidine ring typically undergoes retro-Diels-Alder type fragmentation or loss of NH3 to form

    
     70.
    
Pathway B: Ethyl 2-azidopropionate (Azide Reagent)

Azides are thermally and energetically labile.

  • Precursor:

    
     144 [M+H]+
    
  • Step 1: Immediate loss of N2

    
    
    
    
    
    116 (Ethyl 2-aminopropionate radical cation equivalent).
  • Step 2: Loss of Ethylene (-C2H4) from the ester group

    
    
    
    
    
    88.

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for identifying the specific C5H9N3O2 isomer based on MS2 data.

Fragmentation_Logic Start Precursor Ion m/z 144.0768 (C5H9N3O2) Decision1 Primary Neutral Loss? Start->Decision1 Path_Azide Loss of 28 Da (-N2) Product: m/z 116 Decision1->Path_Azide Rapid N2 Loss Path_Nitroso Loss of 30 Da (-NO) Product: m/z 114 Decision1->Path_Nitroso Characteristic NO Loss Result_Azide Identity: Ethyl 2-azidopropionate (Synthetic Reagent) Path_Azide->Result_Azide Decision2 Secondary Fragmentation of m/z 114? Path_Nitroso->Decision2 Frag_Proline Fragment m/z 70 (Pyrrolidine Ring) Decision2->Frag_Proline Frag_Piperazine Fragment m/z 86 (Piperazinone Ring) Decision2->Frag_Piperazine Result_Vilda Identity: N-Nitroso-L-prolinamide (Vildagliptin Impurity) Frag_Proline->Result_Vilda Result_Fezo Identity: 3-Methyl-4-nitrosopiperazin-2-one (Fezolinetant Impurity) Frag_Piperazine->Result_Fezo

Caption: Decision tree for differentiating C5H9N3O2 isomers using MS/MS transition monitoring.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. Avoid Acetonitrile if analyzing azides to prevent adduct formation artifacts.

  • Concentration: 100 ng/mL (trace level simulation).

LC-MS/MS Parameters (HRAM)
  • Instrument: Orbitrap or Q-TOF (Resolution > 30,000).

  • Ion Source: ESI Positive.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is mandatory .

    • Reasoning: Nitrosamines lose NO easily (low CE), but ring fragmentation requires higher energy (high CE). Stepped CE captures both diagnostic ions in a single scan.

Quality Control (System Suitability)
  • Inject Blank: Verify no background at

    
     144.07.
    
  • Inject Standard (Vildagliptin or Fezolinetant): Confirm separation of the impurity from the main API peak.

  • Mass Accuracy Check: Ensure mass error is < 5 ppm.

Regulatory Context & Limits

  • N-Nitroso-L-prolinamide: As a nitrosamine of a secondary amine, it falls under the "Cohort of Concern" (ICH M7).

  • Acceptable Intake (AI): Typically 18 ng/day or 26.5 ng/day depending on specific carcinogenicity potency data (CPDB).

  • Action: If

    
     144 
    
    
    
    114 is detected, perform confirmatory MS3 or use an authentic standard to distinguish the Prolinamide form from the Piperazinone form.

References

  • Riverx Labs. (2025).[1] Fezolinetant Nitrosamine Impurity-1 (C5H9N3O2).[1] Retrieved from

  • Naarini MolBio Pharma. (2025). N-nitroso-L-prolinamide Impurity (Vildagliptin).[2][3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-Nitroso-L-proline (Related Structure). Retrieved from

  • Molsyns Research. (2025). N-Nitroso Vildagliptin L-Prolinamide.[3] Retrieved from

  • Doc Brown's Chemistry. (2025). Isomers of Organic Compounds.[4][5][6] Retrieved from

Sources

Definitive Guide: IR Spectroscopy Peaks for Hydrazide vs. Amide Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Overlap Challenge

In medicinal chemistry and drug development, distinguishing between hydrazide (


) and amide  (

) functionalities is a critical analytical task. Both moieties exhibit strong carbonyl absorptions in the

range, creating a "spectral overlap" that often leads to misidentification.

This guide moves beyond basic peak assignment. It provides a comparative spectral analysis rooted in electronic theory and validated by experimental protocols. The core insight is that while the Carbonyl (C=O) bands are often indistinguishable, the N-H stretching patterns and the N-N stretching vibration serve as definitive discriminators.

Mechanistic Foundation: Electronic Effects on Wavenumbers

To interpret the spectra accurately, one must understand the electronic environment of the carbonyl group in both species.

The Amide Resonance

In primary amides, the lone pair on the nitrogen atom delocalizes into the carbonyl


-system (Resonance Effect, 

). This reduces the double-bond character of the C=O bond, lowering its stretching frequency compared to ketones (

).
The Hydrazide "Alpha Effect" & Inductive Competition

Hydrazides possess an additional nitrogen atom (


-nitrogen).
  • Inductive Effect (-I): The

    
    -nitrogen is electronegative, pulling electron density through the 
    
    
    
    -bond. This tends to shorten the C=O bond, potentially raising the frequency.
  • Competing Resonance: The

    
    -nitrogen also has a lone pair, but it is less available for resonance with the carbonyl due to repulsion from the adjacent nitrogen's lone pair.
    
  • Net Result: Experimentally, these effects often cancel out or result in the hydrazide carbonyl appearing at slightly lower or identical frequencies to the corresponding amide, primarily due to extensive intermolecular hydrogen bonding facilitated by the terminal

    
     group.
    

Comparative Spectral Analysis

Region 1: The Carbonyl Stretch (Amide I Band)

The "False Friend" – Do not rely on this peak alone for discrimination.

FeaturePrimary Amide (

)
Hydrazide (

)
Notes
C=O Frequency (Solid)


Hydrazides often shift lower due to stronger H-bonding networks in crystal lattice.
C=O[1] Frequency (Dilute Soln)


In non-polar solvents (e.g.,

), H-bonds break, shifting peaks to higher wavenumbers.
Band Shape Strong, IntenseStrong, IntenseIndistinguishable by intensity alone.
Region 2: N-H Stretching (The Primary Discriminator)

The most reliable region for visual identification.

  • Primary Amide (

    
    ):  Possesses two N-H bonds.
    
    • Pattern: Two distinct spikes (Asymmetric stretch

      
      , Symmetric stretch 
      
      
      
      ).
    • Appearance: Resembles a "molar tooth" (doublet) in dilute solution.

  • Hydrazide (

    
    ):  Possesses three N-H bonds (one secondary amine type, one primary amine type).
    
    • Pattern: Complex multiband envelope. You will often see a broadening or splitting that does not fit the clean "doublet" of an amide.

    • Range:

      
      .
      
    • Key Indicator: Look for a third shoulder or a broader "hump" on the lower frequency side (

      
      ) corresponding to the internal 
      
      
      
      hydrogen bonding.
Region 3: The Fingerprint (N-N Stretch)

The Confirmation Signal.

This is the definitive "Yes/No" signal. Amides lack an N-N bond.

  • Amide: Absent.

  • Hydrazide: Present. A weak to medium band in the

    
      region.
    
    • Note: This band is often weak.[2] In aromatic hydrazides, it may overlap with ring breathing modes, but its presence (often around

      
       or 
      
      
      
      ) confirms the hydrazine moiety.

Experimental Protocol: Self-Validating Identification

To ensure trustworthiness in your data, follow this "Self-Validating" workflow. This protocol is designed to eliminate false positives caused by hydrogen bonding in solid samples.

Step 1: Solid State Analysis (KBr or ATR)
  • Run the sample as a neat solid.

  • Observation: If you see a broad C=O peak ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , extensive H-bonding is present.
    
  • Action: Proceed to Step 2. Do not assign based on solid-state data alone.

Step 2: Dilution Study (The "Shift" Test)
  • Dissolve the sample in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) at high dilution (
    
    
    ).
  • Amide Behavior: The C=O band will shift up significantly (e.g.,

    
    ). The N-H region will resolve into two sharp peaks.
    
  • Hydrazide Behavior: The C=O band shifts up, but the N-H region remains complex (often 3 bands or a doublet + shoulder) due to the internal H-bond capability of the

    
     motif which can form intramolecular 5-membered rings.
    
Step 3: Isotopic Exchange (Optional Validation)
  • Shake the

    
     solution with 
    
    
    
    .
  • Result: N-H bands disappear and shift to N-D (

    
    ).
    
  • Utility: Reveals the exact number of exchangeable protons (Amide = 2, Hydrazide = 3). Note: This requires high-resolution integration.

Decision Logic & Visualization

The following diagram outlines the logical pathway for distinguishing these functional groups using IR data.

IR_Identification_Workflow cluster_validation Validation Step Start Unknown Sample Spectrum (Carbonyl Region 1630-1690 cm⁻¹) CheckNH Analyze N-H Region (3200-3500 cm⁻¹) Start->CheckNH Doublet Clean Doublet? (Two sharp spikes) CheckNH->Doublet Complex Complex/Broad/3+ Peaks? CheckNH->Complex CheckNN Check Fingerprint Region (1000-1150 cm⁻¹) Doublet->CheckNN Likely Amide Complex->CheckNN Likely Hydrazide Dilution Dilute in CHCl₃ Check for Intramolecular H-bond Complex->Dilution NN_Band Band Present? (Weak, ~1030-1120 cm⁻¹) CheckNN->NN_Band AmideID CONFIRMED: Primary Amide (No N-N stretch) NN_Band->AmideID No HydrazideID CONFIRMED: Hydrazide (N-N stretch present) NN_Band->HydrazideID Yes

Caption: Figure 1. Decision tree for distinguishing Amide and Hydrazide functionalities via IR spectroscopy. Note the critical confirmatory role of the N-N stretching band.

Summary Data Table

Vibrational ModePrimary Amide (

)
Hydrazide (

)
Diagnostic Value
C=O Stretch


Low (Too much overlap)
N-H Stretch Doublet (

)
Complex/Broad (

)
High (Pattern recognition)
N-N Stretch Absent

Critical (Definitive ID)
Amide II (Bend)

(Scissoring)
Mixed modes (NH bend +

scissor)
Medium (Complex in hydrazides)
C-N Stretch


Low (Fingerprint overlap)

References

  • Mashima, M. (1962).[3] Infrared Absorption Spectra of Hydrazides. III. Hydrazides of Aliphatic Acids.[3] Bulletin of the Chemical Society of Japan, 35(11), 1882–1889. Link

  • Smith, B. C. (2020).[4] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10–15. Link

  • Gulaczyk, W., Kreglewski, M., & Valentin, A. (2003).[5] The N–N stretching band of hydrazine.[6][7] Journal of Molecular Spectroscopy, 220(2), 132-136. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Standard reference for N-N stretch ranges).

  • Chemistry Steps. (2023). Interpreting IR Spectra: Amides and Carbonyls. Link

Sources

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the ability to reliably quantify novel chemical entities is paramount. N-cyclopropyl-2-hydrazinyl-2-oxoacetamide, a molecule with potential significance in pharmaceutical development, presents a unique analytical challenge due to its polar nature and reactive hydrazinyl group. This guide provides a comprehensive, in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of this compound. We will explore the theoretical underpinnings and provide practical, step-by-step protocols for three distinct approaches: Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and a pre-column derivatization method. This comparative analysis will empower researchers to select and optimize the most suitable method for their specific needs, ensuring data integrity and accelerating research timelines.

The Analytical Conundrum of a Polar Hydrazide

N-cyclopropyl-2-hydrazinyl-2-oxoacetamide's structure, characterized by a polar oxoacetamide group and a reactive hydrazine moiety, complicates its analysis by conventional reversed-phase HPLC. Such polar analytes often exhibit poor retention on non-polar stationary phases, leading to elution near the solvent front and inadequate separation from other polar matrix components. Furthermore, the hydrazine group is susceptible to oxidation, which can introduce analytical variability.

To address these challenges, this guide will systematically compare three orthogonal HPLC strategies. Each method is designed to overcome the inherent difficulties in analyzing this and structurally similar molecules.

Method 1: The Workhorse - Reversed-Phase HPLC with Enhanced Polar Retention

While standard C18 columns may fall short, modern reversed-phase columns with enhanced polar retention capabilities offer a viable starting point. These columns incorporate polar end-capping or embedded polar groups to improve the retention of hydrophilic analytes.

Rationale

The primary goal of this approach is to achieve sufficient retention and symmetrical peak shape for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide without resorting to more complex techniques. By carefully selecting the stationary phase and optimizing the mobile phase, we aim to establish a simple, robust, and readily transferable method.

Experimental Protocol
Parameter Condition
Column Polar-endcapped C18 or Phenyl-Hexyl column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge Phenyl)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL
Expected Outcome

This method is anticipated to provide a baseline for comparison. The retention time will likely be short, but with a well-chosen polar-endcapped column, a symmetrical peak should be achievable. Potential challenges may include interference from other highly polar compounds in complex sample matrices.

Method 2: Embracing Polarity - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography[1]. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.

Rationale

Given the polar nature of N-cyclopropyl-2-hydrazinyl-2-oxoacetamide, HILIC presents a logical alternative to reversed-phase HPLC. This approach is expected to provide significantly longer retention times and potentially different selectivity compared to RP-HPLC.

Experimental Protocol
Parameter Condition
Column Amide or bare silica HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC)
Mobile Phase A 90% Acetonitrile, 10% 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B 50% Acetonitrile, 50% 10 mM Ammonium Formate (pH 3.0)
Gradient 0% to 50% B over 15 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 210 nm and/or Mass Spectrometry (MS)
Injection Volume 2 µL
Expected Outcome

The HILIC method is predicted to yield a significantly later retention time for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide compared to the reversed-phase method. This increased retention can lead to better resolution from early-eluting impurities. The use of a volatile buffer like ammonium formate makes this method highly compatible with mass spectrometry for enhanced sensitivity and specificity.

Method 3: Enhancing Detectability and Retention - Pre-Column Derivatization

Derivatization is a chemical modification of the analyte to improve its chromatographic properties or detectability[2]. For compounds containing a hydrazine group, derivatization with an aldehyde or ketone can form a stable hydrazone, which is typically less polar and possesses a stronger chromophore.

Rationale

This strategy aims to overcome both the poor retention and potentially low UV absorbance of the parent compound. By converting the hydrazine to a hydrazone, we can increase its hydrophobicity, leading to better retention in reversed-phase HPLC, and introduce a chromophore that allows for more sensitive UV detection at a longer, more selective wavelength.

Experimental Protocol

Derivatization Step:

  • To 100 µL of the sample solution, add 50 µL of a 10 mg/mL solution of 2,4-dinitrobenzaldehyde in acetonitrile.

  • Add 10 µL of catalytic acid (e.g., 1 M HCl).

  • Vortex and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

HPLC Conditions:

Parameter Condition
Column Standard C18 column (e.g., Thermo Scientific Hypersil GOLD, Phenomenex Luna C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 360 nm
Injection Volume 10 µL
Expected Outcome

The derivatized product is expected to have a significantly longer retention time on a standard C18 column compared to the underivatized analyte in the reversed-phase method. The introduction of the 2,4-dinitrophenyl group will allow for highly sensitive detection at a wavelength where interference from many matrix components is minimal.

Comparative Analysis and Data Visualization

To facilitate a direct comparison of these three methods, the following table summarizes the anticipated performance characteristics.

Parameter Reversed-Phase (Polar Endcapped) HILIC Pre-Column Derivatization (RP-HPLC)
Anticipated Retention Time Short (e.g., 2-4 min)Long (e.g., 8-12 min)Very Long (e.g., 15-18 min)
Selectivity ModerateHigh (orthogonal to RP)High (analyte-specific)
Sensitivity (UV) LowLowHigh
Method Complexity LowModerateHigh
MS Compatibility GoodExcellentModerate (derivatizing agent may interfere)

The following workflow diagram illustrates the decision-making process for selecting the optimal HPLC method for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide.

HPLC_Method_Selection start Start: Analyze N-cyclopropyl-2-hydrazinyl-2-oxoacetamide rp Method 1: Reversed-Phase HPLC (Polar Endcapped) start->rp Simple & Quick? hilic Method 2: HILIC start->hilic Poor RP Retention or Need MS Compatibility? deriv Method 3: Pre-Column Derivatization start->deriv Need High Sensitivity & Selectivity? end Optimal Method Selected rp->end hilic->end deriv->end

Caption: Decision workflow for HPLC method selection.

Conclusion and Recommendations

The optimal HPLC method for the analysis of N-cyclopropyl-2-hydrazinyl-2-oxoacetamide is contingent upon the specific requirements of the assay.

  • For rapid screening and process monitoring where high sensitivity is not critical, the Reversed-Phase HPLC method with a polar-endcapped column offers a straightforward and robust solution.

  • When dealing with complex matrices or when mass spectrometric detection is desired for confirmation, the HILIC method provides superior retention and selectivity for this polar analyte.

  • For trace-level quantification or when high selectivity is paramount, the Pre-Column Derivatization method, despite its increased complexity, offers unparalleled sensitivity and specificity.

By understanding the principles and practical considerations of each of these approaches, researchers can confidently develop and validate a reliable HPLC method for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide, ensuring the generation of high-quality analytical data.

References

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. [Link]

  • LabSolutions. N-cyclopropyl-2-hydrazino-2-oxo-acetamide. [Link]

  • Mol-Instincts. N-cyclopropyl-2-[2-(2-naphthalen-1-ylacetyl)hydrazinyl]-2-oxoacetamide. [Link]

  • National Center for Biotechnology Information. Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. [Link]

  • National Center for Biotechnology Information. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • Okayama University. LCMS analyses of peptide hydrazides H-LYRA-Xaa-NHNH2. [Link]

  • Journal of Pharmaceutical Research. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • Hilaris Publisher. 2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological S. [Link]

  • MDPI. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]

Sources

Comparative Reactivity Profile: N-Cyclopropyl vs. N-Methyl Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug design and chemical biology, the choice between an N-cyclopropyl and an N-methyl substituent on a hydrazide scaffold (


) dictates the molecule's metabolic fate and oxidative reactivity. While both groups provide steric bulk and lipophilicity, their reactivity profiles diverge sharply under oxidative conditions.
  • N-Cyclopropyl Hydrazides: Function as latent radical clocks . Upon single-electron oxidation, they undergo rapid ring opening (

    
    ) to generate reactive carbon-centered radicals. This mechanism is frequently exploited for Mechanism-Based Inactivation (MBI)  of enzymes (e.g., CYP450, MAO) but poses a toxicity risk.
    
  • N-Methyl Hydrazides: Typically undergo oxidative

    
    -dealkylation . The reaction proceeds via hydrogen atom abstraction (HAT) or electron transfer to form iminium or diazenium species, resulting in the release of formaldehyde or methane without the specific "suicide inhibition" trajectory of the cyclopropyl motif.
    

Mechanistic Divergence: The Oxidative Fork

The core difference lies in the fate of the radical cation intermediate formed during metabolic or chemical oxidation.

Pathway A: N-Cyclopropyl (The "Suicide" Trap)

The cyclopropyl group acts as a "reporter" or "warhead."

  • SET Oxidation: The hydrazide nitrogen loses an electron to form a radical cation (

    
    ).
    
  • Ring Opening: Relieving ring strain (

    
    ) drives the homolytic cleavage of the 
    
    
    
    bond.
  • Covalent Adduction: The resulting primary carbon radical alkylates the enzyme's heme porphyrin or active site protein residues, leading to irreversible inactivation.

Pathway B: N-Methyl (The Metabolic Leak)

The methyl group lacks the strain energy to drive carbon-skeletal rearrangement.

  • HAT/SET: Oxidation targets the

    
    -C-H bond.
    
  • Intermediate Formation: Generates an

    
    -methylene iminium ion or methyldiazenium species.
    
  • Hydrolysis: The intermediate hydrolyzes to release the parent hydrazide (or diazene) and formaldehyde .

Visualization of Pathways

The following diagram contrasts the oxidative fates of both derivatives.

ReactivityComparison Start Hydrazide Derivative (R-CONH-NH-R') Oxidation Oxidation (SET) (CYP450 / Chemical) Start->Oxidation RadCat_Cyc N-Cyclopropyl Radical Cation Oxidation->RadCat_Cyc R' = Cyclopropyl RadCat_Met N-Methyl Radical Cation Oxidation->RadCat_Met R' = Methyl RingOpen Ring Opening (Radical Clock) RadCat_Cyc->RingOpen k > 10^8 s^-1 C_Radical Carbon-Centered Radical (•CH2-CH2-) RingOpen->C_Radical Adduct Covalent Enzyme Adduct (Irreversible Inhibition) C_Radical->Adduct Alkylation of Heme/Protein Deprotonation Deprotonation / HAT RadCat_Met->Deprotonation Iminium N-Methylene Iminium Ion Deprotonation->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Formaldehyde Release of Formaldehyde (HCHO) Hydrolysis->Formaldehyde

Figure 1: Divergent oxidative pathways. The cyclopropyl moiety triggers a strain-release radical cascade, whereas the methyl moiety follows a standard dealkylation route.

Comparative Performance Data

The following table summarizes experimental parameters derived from cytochrome P450 inactivation studies and physical organic chemistry literature.

ParameterN-Cyclopropyl Hydrazide N-Methyl Hydrazide Implication
Primary Metabolic Fate Irreversible Adduct Formation (MBI)N-Dealkylation (Formaldehyde release)Cyclopropyls are high-risk for DDI (Drug-Drug Interactions).
Oxidation Potential (

)
Lower (

0.8 - 1.0 V vs SCE)
Higher (

1.1 - 1.2 V vs SCE)
Cyclopropyls are easier to oxidize due to radical cation stabilization by the ring.
Kinetic Isotope Effect (KIE) Low (

)
High (

)
Rate-limiting step for Methyl is C-H abstraction; for Cyclopropyl, it is SET.
Inactivation Rate (

)
High (e.g.,

)
Negligible (Reversible inhibition typical)Cyclopropyls rapidly kill enzyme activity.
Partition Ratio (

)
Low (

)
N/A (High turnover)Cyclopropyls destroy the enzyme after fewer turnover cycles.
Nucleophilicity (

)
ModerateHigh (Alpha-effect enhanced)Methyl derivatives are better nucleophiles for conjugation; Cyclopropyls are sterically hindered.

Note on Partition Ratio (


):  The partition ratio is the number of turnover events (

) that occur per inactivation event (

). A lower number indicates a more potent suicide inhibitor. Cyclopropylamines often exhibit

values < 100, making them highly efficient inactivators [1].

Experimental Protocols

Protocol A: Determining Mechanism-Based Inactivation (MBI) Kinetics

Objective: To distinguish between reversible inhibition (Methyl) and irreversible inactivation (Cyclopropyl) and determine


 and 

.

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP450 (e.g., CYP3A4).

  • Probe Substrate (e.g., Midazolam or Testosterone).

  • Test Inhibitor (Hydrazide derivative).[1]

  • NADPH regenerating system.

Workflow:

  • Pre-incubation: Prepare a primary reaction mixture containing HLM (1.0 mg/mL) and the Test Inhibitor at varying concentrations (0, 1, 5, 10, 25, 50

    
    M) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH to initiate the reaction.

  • Time-Course Aliquots: At defined time points (

    
     min), remove an aliquot from the primary mixture.
    
  • Dilution: Dilute the aliquot 10-fold into a secondary mixture containing the Probe Substrate (at saturation concentration,

    
    ) and fresh NADPH.
    
    • Why? Dilution minimizes reversible inhibition, ensuring only irreversible loss of enzyme activity is measured.

  • Activity Measurement: Incubate the secondary mixture for 5-10 minutes, then quench with acetonitrile.

  • Analysis: Quantify the metabolite of the Probe Substrate via LC-MS/MS.

Data Analysis:

  • Plot

    
     vs. Pre-incubation Time (
    
    
    
    ) for each inhibitor concentration.
  • The slope of each line is

    
    .
    
  • Plot

    
     vs. [Inhibitor] using the Kitz-Wilson equation:
    
    
    
    
  • Result: Representative N-cyclopropyl derivatives will show time-dependent saturation kinetics (finite

    
    ), whereas N-methyl derivatives will typically show constant activity (slope 
    
    
    
    ) or pure reversible inhibition behavior [2].
Protocol B: Radical Clock "Ring Opening" Assay

Objective: Confirm the formation of carbon-centered radicals via cyclopropyl ring opening.

Methodology:

  • System: Electrochemical oxidation or chemical oxidation using Cerium(IV) Ammonium Nitrate (CAN).

  • Trapping Agent: Include a radical trap such as TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) or use a "radical clock" substrate design where the ring opening leads to a specific rearrangement product detectable by NMR/MS.

  • Detection:

    • N-Cyclopropyl: Look for the ring-opened product (e.g., an allyl or homoallyl derivative) or TEMPO-adduct at the

      
      -carbon.
      
    • N-Methyl: Look for demethylated product (parent hydrazide) and formaldehyde (detected via Nash reagent or derivatization with 2,4-DNPH).

Strategic Recommendations

When to use N-Cyclopropyl:
  • Targeted Covalent Inhibition: If the goal is to design a covalent inhibitor for a specific metalloenzyme (e.g., inhibiting LSD1 or MAO), the cyclopropyl hydrazide is a "privileged structure."

  • Metabolic Stability (with Caveats): It prevents simple

    
    -hydroxylation/dealkylation, potentially increasing half-life if the specific enzyme that triggers ring opening is not the primary clearance pathway.
    
When to use N-Methyl:
  • Bioconjugation: Use N-methyl hydrazides for labeling aldehydes/ketones. The methyl group enhances nucleophilicity (alpha-effect) without the risk of oxidative fragmentation during storage or handling.

  • Safety Profile: Avoid cyclopropyls in early drug discovery hits unless MBI is the desired mechanism, as they are frequent culprits in idiosyncratic drug toxicity (IDT) due to non-specific covalent binding.

References

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. Vol. 1 & 2. CRC Press.

  • Orr, S. T. M., et al. (2012). Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks. Journal of Medicinal Chemistry, 55(11), 4896-4933. [Link]

  • Kalgutkar, A. S., et al. (2005). Functionalized cyclopropylamines as novel mechanism-based inhibitors of monoamine oxidases. Journal of Medicinal Chemistry, 48(16), 5254-5268. [Link]

  • Shaffer, C. L., et al. (2002). Inactivation of Cytochrome P450 2D6 by a High Affinity Mechanism-Based Inhibitor. Drug Metabolism and Disposition, 30(3), 333-341. [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the

    
    -Effect in Hydrazine Reactivities. Journal of Organic Chemistry, 77(18), 8142–8155. [Link]
    

Sources

A Comparative Guide to the Elemental Analysis of N-cyclopropyl-1-(hydrazinecarbonyl)formamide and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Elemental analysis, a cornerstone technique in analytical chemistry, provides fundamental insights into the elemental composition of a compound, serving as a critical checkpoint for purity and structural confirmation. This guide offers an in-depth comparison of the elemental analysis data for the target compound, N-cyclopropyl-1-(hydrazinecarbonyl)formamide, with structurally related molecules. By examining both theoretical and experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for validating the composition of similar scaffolds.

The Critical Role of Elemental Analysis in Compound Verification

Elemental analysis, specifically CHN analysis, determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. This technique is predicated on the complete combustion of the compound, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂). The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's identity and purity. Deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Theoretical Elemental Composition: The Calculated Benchmark

Before embarking on experimental analysis, it is essential to establish the theoretical elemental composition of the target molecule. This provides a baseline against which experimental results can be benchmarked.

N-cyclopropyl-1-(hydrazinecarbonyl)formamide: A Calculated Profile

The first step is to determine the molecular formula of N-cyclopropyl-1-(hydrazinecarbonyl)formamide. Based on its chemical name, the structure consists of a cyclopropyl group attached to a formamide, which is in turn linked to a hydrazinecarbonyl group. This arrangement yields the molecular formula C₅H₉N₃O₂ .

To calculate the theoretical elemental percentages, we use the atomic masses of each element (C: 12.011 g/mol , H: 1.008 g/mol , N: 14.007 g/mol , O: 15.999 g/mol ) and the molecular weight of the compound.

Molecular Weight Calculation:

  • C: 5 * 12.011 = 60.055

  • H: 9 * 1.008 = 9.072

  • N: 3 * 14.007 = 42.021

  • O: 2 * 15.999 = 31.998

  • Total Molecular Weight: 143.146 g/mol

Theoretical Elemental Percentages:

  • %C = (60.055 / 143.146) * 100 = 41.95%

  • %H = (9.072 / 143.146) * 100 = 6.34%

  • %N = (42.021 / 143.146) * 100 = 29.35%

Comparative Analysis: Benchmarking Against Structurally Related Compounds

To provide a comprehensive understanding, we will compare the theoretical elemental composition of N-cyclopropyl-1-(hydrazinecarbonyl)formamide with that of several structurally related compounds. This comparative approach allows researchers to observe the impact of subtle structural modifications on the elemental percentages and to better interpret their own experimental data.

Compound NameMolecular FormulaTheoretical %CTheoretical %HTheoretical %N
N-cyclopropyl-1-(hydrazinecarbonyl)formamide C₅H₉N₃O₂ 41.95 6.34 29.35
N-CyclopropylformamideC₄H₇NO56.458.2916.46
HydrazinecarboxamideCH₅N₃O16.006.7155.97
N,N',N''-Tricyclopropylbenzene-1,3,5-tricarboxamideC₁₈H₂₁N₃O₃66.046.4712.84
N-Cyclopentyl-N-propylformamideC₉H₁₇NO69.6311.049.02

The Experimental Protocol: A Step-by-Step Guide to CHN Analysis

The following protocol outlines the standard procedure for performing CHN elemental analysis using a modern automated analyzer. The underlying principle is the Dumas method, which involves the complete and instantaneous combustion of the sample.[1]

Instrumentation:

  • Automated CHN Elemental Analyzer

  • Microbalance (accurate to at least 0.001 mg)

  • Tin capsules for solid samples or silver capsules for liquid samples

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and free of solvent and moisture. This is critical as even trace amounts can significantly skew the results.

    • For solid samples, finely grind the material to a uniform consistency.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The exact weight will depend on the expected elemental composition and the sensitivity of the instrument.

    • Seal the capsule to enclose the sample.

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

    • The calibration factor (K-factor) is determined for each element, which correlates the detector response to the mass of the element.

  • Analysis:

    • Place the sealed sample capsule into the autosampler of the CHN analyzer.

    • The sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) enriched with oxygen.

    • The combustion process rapidly converts the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

    • The resulting gas mixture is passed through a reduction furnace containing copper to convert any nitrogen oxides (NOx) to N₂.

    • The gases are then separated using a chromatographic column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the amount of each element present in the original sample.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N based on the sample weight and the detector's response, applying the previously determined calibration factors.

    • The experimental results are then compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.[2]

Visualizing the Workflow: The Path of a Sample in a CHN Analyzer

The following diagram illustrates the key stages of the CHN analysis process, from sample introduction to data acquisition.

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Automated Analyzer cluster_2 Data Processing Sample Homogenous Sample Weighing Weighing (1-3 mg) Sample->Weighing Encapsulation Encapsulation (Tin Capsule) Weighing->Encapsulation Autosampler Autosampler Encapsulation->Autosampler Sample Introduction Combustion Combustion Furnace (~1000°C + O₂) Autosampler->Combustion Reduction Reduction Furnace (Cu) Combustion->Reduction GC Gas Chromatography Column Reduction->GC TCD Thermal Conductivity Detector GC->TCD Software Instrument Software TCD->Software Signal Acquisition Calculation Calculation of %C, %H, %N Software->Calculation Report Final Report Calculation->Report

Caption: Workflow of a modern automated CHN elemental analyzer.

Conclusion and Best Practices

Elemental analysis remains an indispensable tool in the arsenal of the synthetic and medicinal chemist. The data it provides is fundamental to the confirmation of a compound's identity and purity. While modern spectroscopic techniques offer detailed structural information, CHN analysis provides a direct and quantitative measure of elemental composition, a critical piece of the characterization puzzle.

For researchers working with novel compounds such as N-cyclopropyl-1-(hydrazinecarbonyl)formamide, a meticulous approach to elemental analysis is essential. This includes careful sample preparation, proper instrument calibration, and a thorough comparison of experimental data with theoretical values. By understanding the principles behind the technique and adhering to best practices, scientists can ensure the integrity of their data and the validity of their research.

References

  • PubChem. Hydrazinecarboxamide. [Link]

  • Stapf, M., et al. (2024). Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1194–1197. [Link]

  • PubChem. N-Cyclopentyl-N-propylformamide. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 26(7), 2004–2009. [Link]

Sources

Benchmarking Reference Standards for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standard options for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS: 855991-46-7).[1][2] It is designed for analytical scientists and process chemists managing the control of potential genotoxic impurities (PGIs) and critical intermediates in drug substance manufacturing.[2]

The Criticality of the Analyte

N-cyclopropyl-2-hydrazinyl-2-oxoacetamide is a specialized chemical intermediate containing two distinct reactive motifs: a cyclopropyl-amide and a hydrazide (


).[1][2] In pharmaceutical synthesis, it often serves as a precursor for heterocycle formation (e.g., triazines, oxadiazoles) or as a side-chain installer for kinase inhibitors.[2]

Why the Reference Standard Matters:

  • Genotoxicity Risk: The hydrazine moiety classifies this compound as a potential mutagenic impurity (Class 2 or 3 under ICH M7).[2] Control limits are often in the low ppm range (e.g., <10 ppm).[2]

  • Stability Profile: Hydrazinyl-oxoacetamides are prone to oxidative degradation and dimerization (forming symmetric hydrazines), making the purity of the reference standard a moving target if not strictly managed.[2]

  • Quantification Challenge: While the oxoacetamide group (

    
    ) provides some UV absorbance, it is often insufficient for trace-level detection without derivatization or LC-MS, requiring a highly characterized standard for accurate response factor determination.[1][2]
    

Comparative Analysis: Reference Standard Tiers

We evaluated three distinct classes of reference standards available to researchers. The "Performance" metric here is defined by Accuracy of Quantification , Stability , and Regulatory Defensibility .

Option A: Certified Reference Material (CRM) / Primary Standard

The Regulatory Gold Standard[2]

  • Description: Highly purified (>98.0%), fully characterized material with a Certificate of Analysis (CoA) detailing absolute purity via Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR.

  • Source: Specialized impurity standard vendors (e.g., USP, EP, or niche impurity manufacturers).[2]

  • Performance:

    • Uncertainty: Low (<0.5%).[2]

    • Traceability: High (often traceable to SI units via qNMR).[2]

    • Suitability: Mandatory for GMP release testing and validation of analytical methods.

Option B: In-House Qualified Standard (qNMR)

The "Smart" Alternative[1][2]

  • Description: A research-grade batch synthesized in-house or bought cheaply, then characterized rigorously using Quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Performance:

    • Uncertainty: Medium (0.5% - 1.0%, depending on operator skill).[2]

    • Speed: High (Immediate availability).[2]

    • Cost-Efficiency: Excellent (Eliminates the $2,000+ cost of a custom CRM).[1][2]

Option C: Commercial "Building Block" Grade

The High-Risk Baseline[1][2]

  • Description: Material purchased from general chemical catalogs (e.g., Sigma, Enamine, BLD Pharm) labeled "95%" or "97%".[2]

  • Performance:

    • Uncertainty: High (>5%).[2] "Purity" is often just HPLC area%, ignoring water, salts, and inorganic impurities.[2]

    • Risk: Frequently contains degradation products (hydrazones) that co-elute in generic gradients.[2]

    • Suitability: Limited to early-stage route scouting; unacceptable for impurity quantification.[1]

Summary of Performance Metrics
FeatureOption A: Primary CRM Option B: In-House qNMR Option C: Building Block
Absolute Purity 98.5% ± 0.3% (Mass Balance)97.2% ± 0.8% (qNMR)Unknown (Claimed 95% Area)
Water Content Measured (KF)Measured (KF)Often Ignored (Can be 2-5%)
Traceability CoA / PharmacopoeiaInternal Standard (NIST)None
Stability Data Provided (Retest Date)UnknownUnknown
Cost High (

$)
Low ($) + LaborLow ($)
Recommended Use GMP Release, ValidationMethod Dev, Routine TestingSynthesis Starting Material

Technical Deep Dive: Stability & Handling

The primary failure mode for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide standards is oxidative dehydrogenation .[1][2]

Degradation Pathway

The hydrazide group (


) is susceptible to air oxidation, leading to the formation of the diimide  (

) or coupling to form symmetric tetrazanes .[2]
  • Visual Indicator: Samples turning yellow/orange indicate oxidation.

  • Mitigation Strategy:

    • Storage: Store at -20°C under Argon/Nitrogen atmosphere.

    • Form Selection: If available, the Hydrochloride Salt is significantly more stable than the Free Base.

    • Solvent: Avoid dissolving in DMSO for long-term storage (DMSO acts as a mild oxidant).[1][2] Use Acetonitrile/Water mixtures and prepare fresh.

Experimental Validation Protocols

Protocol 1: Purity Assessment via HPLC-UV (Method for Assigning Purity)

Use this protocol to qualify Option B or verify Option C.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.[2]

    • Rationale: The T3 bonding technology retains polar hydrazines better than standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar retention)[1][2]

    • 2-15 min: 2% → 40% B[1][2]

    • 15-20 min: 95% B (Wash)[1][2]

  • Detection: UV at 210 nm (Amide) and 240 nm (Hydrazide auxiliary).[2]

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

Protocol 2: qNMR Quantification (The "Self-Validating" System)

This method renders the purchase of expensive CRMs optional for many labs.[1][2]

  • Solvent: DMSO-

    
     (Dry).[1][2]
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[2]

  • Preparation: Weigh ~10 mg of Sample and ~10 mg of IS into the same vial. Record weights to 0.001 mg precision.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): > 30 seconds (Critical for full relaxation of protons).[2]

    • Scans: 16-32.[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[2][3]

Visualizing the Workflow

The following diagram illustrates the decision tree for selecting and qualifying the reference standard based on the development phase.

ReferenceStandardStrategy Start Need Reference Standard for N-cyclopropyl-2-hydrazinyl-2-oxoacetamide PhaseCheck Development Phase? Start->PhaseCheck EarlyStage Early R&D / Route Scouting PhaseCheck->EarlyStage Non-GLP LateStage GMP Release / Validation PhaseCheck->LateStage GLP/GMP OptionC Option C: Commercial Building Block (Buy generic) EarlyStage->OptionC OptionB Option B: In-House Qualification (Buy Generic + qNMR) LateStage->OptionB Acceptable if Validated OptionA Option A: Certified Reference Material (Custom Synthesis/CRM) LateStage->OptionA Preferred PurityCheck Purity Verification Needed? OptionC->PurityCheck HPLC_Check Run Protocol 1 (HPLC) Check for late eluters PurityCheck->HPLC_Check Qualitative PurityCheck->OptionB Quantitative Result_Fail Purity < 95% or Unknown HPLC_Check->Result_Fail Multiple peaks Result_Pass Purity Assigned via qNMR OptionB->Result_Pass Protocol 2

Figure 1: Decision Matrix for Reference Standard Selection. Green paths indicate GMP-compliant workflows.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2] International Council for Harmonisation. Link

  • Teasdale, A. (2010).[2] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[2][4][5][6] Trends in Analytical Chemistry.[1] Link (Cited for Hydrazine stability and analysis).[2]

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link (Cited for qNMR Protocol).[2]

  • PubChem. (n.d.).[2] N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (Compound Summary). National Library of Medicine. Link[2]

Sources

Safety Operating Guide

N-cyclopropyl-1-(hydrazinecarbonyl)formamide: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

N-cyclopropyl-1-(hydrazinecarbonyl)formamide is a complex organic intermediate containing both a hydrazine moiety and a formamide backbone. This structural combination classifies the compound as a high-hazard substance requiring strict containment.[1]

  • Primary Hazard: Potentially carcinogenic, teratogenic (reproductive toxin), and a strong reducing agent.[2]

  • Immediate Action: Segregate from oxidizing agents and acids.[1][3] Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Disposal Method: Commercial incineration (Lab Pack) is the only recommended method for bulk disposal. Chemical deactivation is reserved strictly for trace residues and glassware.

Chemical Hazard Profile (The "Why")

To handle this compound safely, one must understand the reactivity of its functional groups. We treat this not just as "waste," but as a reactive chemical system.

Functional GroupHazard CharacteristicMechanism of Danger
Hydrazine Moiety (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Reducing Agent / Toxic Hydrazines are potent reducing agents. In the presence of oxidizers (e.g., peroxides, nitric acid), they can react exothermically or explosively. Biologically, they are alkylating agents, posing cancer risks.
Formamide Group (

)
Reproductive Toxin Formamide is a known teratogen. It can be absorbed through the skin, targeting the reproductive system and liver.
Cyclopropyl Ring Strain Energy While kinetically stable, the ring strain adds potential energy to combustion, increasing the heat of release during incineration.
Pre-Disposal Stabilization & Storage

Before disposal, the waste must be stabilized to prevent uncontrolled reactions in the waste stream.

  • Segregation: Never place this waste in a "General Organic Waste" container that may contain oxidizers or heavy metals.

  • Container: Use amber glass or HDPE containers. Avoid metal containers (hydrazines can reduce metal ions, potentially catalyzing decomposition).

  • Labeling: Clearly mark as "TOXIC - REDUCING AGENT - REPRODUCTIVE TOXIN."

Disposal Workflow: Decision Matrix

This flowchart guides the decision-making process for disposing of N-cyclopropyl-1-(hydrazinecarbonyl)formamide.

DisposalWorkflow Start Waste Assessment TypeCheck Is it Bulk Waste (>100 mg) or Pure Compound? Start->TypeCheck ResidueCheck Is it Trace Residue (Glassware/Spills)? TypeCheck->ResidueCheck No Segregate Segregate: DO NOT MIX with Oxidizers TypeCheck->Segregate Yes Deactivate Protocol B: Chemical Deactivation (In-Situ Oxidation) ResidueCheck->Deactivate Yes Labeling Label: Toxic, Reducing Agent, Reprotox Segregate->Labeling LabPack Protocol A: Lab Pack (Commercial Incineration) Labeling->LabPack Neutralize Verify pH & Quench Deactivate->Neutralize Drain Drain Disposal (Only if permitted by local EHS) Neutralize->Drain

Figure 1: Decision tree for segregating bulk waste from trace residues.

Detailed Protocols
Protocol A: Lab Pack (Primary Method for Bulk Waste)

Scope: Pure compound, reaction mixtures, or contaminated solvents >10 mL. Rationale: Incineration ensures complete destruction of the hydrazine and formamide backbones, preventing environmental leaching.

  • Identification: Assign the waste to RCRA Code D003 (Reactive) due to the hydrazine content, or U-Listed equivalent if the specific CAS is regulated in your jurisdiction (e.g., U133 for hydrazine derivatives).

  • Packaging:

    • Place the primary container (sealed jar) into a secondary containment bucket.

    • Add vermiculite or diatomaceous earth to absorb potential leaks.

  • Documentation: On the hazardous waste manifest, explicitly list "Hydrazine derivative" to alert the disposal facility of the reducing hazard.

Protocol B: Chemical Deactivation (Trace Residues Only)

Scope: Cleaning glassware, syringes, or neutralizing small spills (<100 mg). Safety Warning: This reaction is exothermic and can generate toxic chloramines if not controlled. Perform ONLY in a fume hood.

The Chemistry: We utilize sodium hypochlorite (Bleach) to oxidize the hydrazine moiety into nitrogen gas (


) and water.


Step-by-Step:

  • Preparation: Prepare a 10% Sodium Hypochlorite solution (dilute household bleach 1:1 with water).

  • Cooling: If neutralizing more than 100 mg equivalent, place the receiving flask in an ice bath to control heat generation.

  • Addition: Slowly add the bleach solution to the residue.

    • Observation: Look for bubbling (

      
       gas release).
      
    • Caution: If yellow/brown fumes appear, STOP. This indicates chloramine formation. Add water immediately to dilute.

  • Completion: Allow to stand for 30 minutes. Test for residual oxidant using starch-iodide paper (should turn blue/black, indicating excess bleach is present and hydrazine is consumed).

  • Final Disposal: Flush the deactivated, aqueous solution down the drain with copious amounts of water (subject to local municipal regulations).

Emergency Spill Response

Scenario: A 5g vial drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the area. Hydrazine derivatives can have high vapor toxicity.

  • PPE: Don double nitrile gloves, lab coat, and a full-face respirator (if powder is aerosolized) or N95 + goggles.

  • Containment: Do NOT use paper towels (fire risk with oxidizing agents later). Use a commercial spill pillow or vermiculite .

  • Deactivation (In-situ):

    • Mist the spill gently with dilute bleach (5%) to initiate oxidation.

    • Wait 10 minutes.

    • Absorb the slurry with vermiculite.

  • Disposal: Scoop material into a hazardous waste bag. Label as "Debris contaminated with Hydrazine Derivative."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Regulations and Keyword Index. EPA.gov. [Link]

Sources

Personal protective equipment for handling N-cyclopropyl-1-(hydrazinecarbonyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: N-cyclopropyl-1-(hydrazinecarbonyl)formamide

Part 1: Executive Safety Analysis (The "Why")

Compound Classification: High Potency / High Hazard Intermediate (Presumed).[1][2] Primary Hazard Drivers:

  • Hydrazine Moiety (-NH-NH-): Historically associated with severe hepatotoxicity, skin sensitization, and potential carcinogenicity.[3][2] Hydrazine derivatives are potent reducing agents and can form alkylating species in vivo.[3][2]

  • Formamide Functionality: Formamide and its N-substituted derivatives are established reproductive toxins (teratogens).[3][2]

  • Cyclopropyl Group: Adds lipophilicity, increasing skin permeation rates compared to simple hydrazines.[3][2]

Operational Directive: Due to the likely absence of a compound-specific Occupational Exposure Limit (OEL), you must handle this substance under Occupational Exposure Band (OEB) 4 protocols (Control range: 1–10 µg/m³).[1][2] Treat as a sensitizing carcinogen and reproductive toxin until definitive toxicology data proves otherwise.[3][2]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE system is non-negotiable for handling >10 mg of substance.

Protection ZoneEquipment RequirementTechnical Justification (Causality)
Dermal (Hands) Double Gloving System 1. Inner: Nitrile (4 mil, accelerator-free)2.[1][3][2] Outer: Nitrile (Extended Cuff, 5-8 mil) OR Silver Shield® (Laminate)Permeation Defense: Hydrazine derivatives can permeate standard latex instantly.[1][3][2] Laminate films provide >480 min breakthrough time for amides/hydrazines.[3][2] Double gloving allows outer glove removal upon contamination without exposing skin.[3][2][4]
Respiratory Primary: Fume Hood (Face velocity >100 fpm)Secondary (Spill/Powder): P100 Respirator or PAPRAerosol Control: The "formamide" component suggests low volatility but high skin absorption; however, the hydrazine moiety presents an inhalation sensitization risk.[1][2] Surgical masks provide zero protection here.[3][2]
Body/Torso Tyvek® Lab Coat (Closed Front) + Polyethylene OversleevesParticulate Migration: Cotton lab coats trap powders in the weave, creating a secondary exposure source in the breakroom/office.[1][2] Impervious sleeves cover the glove-cuff gap.[3][2]
Ocular Chemical Splash Goggles (Indirect Vent)Mucosal Integrity: Safety glasses with side shields are insufficient for potential splashes of hydrazine solutions, which are severely irritating to corneal tissue.[1][2]

Part 3: Operational Workflow & Engineering Controls

Workflow Logic Diagram

The following decision logic dictates your handling procedure based on physical state.

HandlingProtocol Start Start: Material Intake StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution / Liquid StateCheck->Solution Liquid Weighing Weighing Protocol: Static-Dissipative Balance Enclosure Solid->Weighing High Dust Risk Transfer Transfer Protocol: Cannula or Syringe (No Open Pouring) Solution->Transfer Splash Risk Decon Decontamination: 10% Bleach (Oxidation) Weighing->Decon Transfer->Decon Disposal Disposal: Segregated Incineration Decon->Disposal

Caption: Decision matrix for handling N-cyclopropyl-1-(hydrazinecarbonyl)formamide based on physical state.

Step-by-Step Handling Protocol

A. Weighing (Solids)

  • Engineering Control: Utilize a localized exhaust ventilation (LEV) powder weighing station or a Class II Biosafety Cabinet.[3][2] Do not weigh on an open bench.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat.[1][2] Hydrazine derivatives can be statically charged, leading to "jumping" powder.[1][2]

  • Technique: Place a plastic-backed absorbent mat (diaper) inside the balance enclosure. Weigh into a pre-tared vial, cap immediately. Wipe the exterior of the vial with a methanol-dampened wipe inside the hood before removal.[3][2]

B. Solubilization & Transfer [3][2]

  • Solvent Choice: Avoid ketones (e.g., acetone) if possible, as hydrazines can react to form hydrazones, altering your stoichiometry.[1][2] Use DMSO or Methanol if compatible.[3][2]

  • Transfer: Never pour. Use a positive-displacement pipette or syringe.[3][2]

  • Quenching: If the reaction is complete, quench any residual hydrazine functionality before removing from the hood.

Part 4: Emergency Response & Disposal

Spill Management (The "Oxidation" Rule) Standard absorbents are insufficient for hydrazines; the chemical hazard must be neutralized.[1][2]

  • Isolate: Evacuate the immediate area (15 ft radius).

  • PPE Up: Don double nitrile gloves, Tyvek suit, and P100 respirator.[1][2]

  • Neutralize: Apply a 10% Sodium Hypochlorite (Bleach) solution to the spill.[3][2]

    • Mechanism:[1][3][2][5] Hypochlorite oxidizes the hydrazine moiety to nitrogen gas and water (2).[1][2]

    • Caution: This reaction is exothermic.[3][2] Add bleach slowly to avoid splattering.[3][2]

  • Clean: Allow 15 minutes contact time, then absorb with vermiculite.[3][2]

Waste Disposal

  • Segregation: Do NOT mix with acidic waste (risk of toxic gas) or oxidizing waste (risk of fire/explosion), unless explicitly neutralizing under controlled conditions.[1][2]

  • Labeling: Tag as "Toxic", "Sensitizer", and "Suspected Carcinogen".[1][2]

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the cyclopropyl-hydrazine scaffold.[3][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for N-Cyclopropylformamide (CAS 58644-54-5). Retrieved from [Link][1][2]

    • Context: Used for structural analog toxicity data regarding the formamide/cyclopropyl moiety.[3][2]

  • Context: General handling protocols for semicarbazide/hydrazine functionalities.
  • Occupational Safety and Health Administration (OSHA). Hydrazine: Occupational Health Guideline.[3][2] Retrieved from [Link][1][2]

    • Context: Establishes the baseline toxicity profile (carcinogenicity/sensitization) for hydrazine-containing molecules.
  • American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals.[3][2] Retrieved from [Link][1][2]

    • Context: Protocols for assigning OEB bands to novel compounds.[3][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.